Product packaging for Leachianone G(Cat. No.:CAS No. 152464-78-3)

Leachianone G

Cat. No.: B178329
CAS No.: 152464-78-3
M. Wt: 356.4 g/mol
InChI Key: VBOYLFNGTSLAAZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leachianone G is a prenylated flavonoid of significant interest in natural product and phytochemical research. It is a key intermediate in the biosynthetic pathway of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures, where it serves as a specific substrate for the novel enzyme this compound 2"-dimethylallyltransferase . This enzymatic reaction is crucial for the formation of the lavandulyl group, a branched monoterpenoid structure . Studies on compounds isolated from the root bark of Morus alba L. (White Mulberry) have identified this compound as a potent antiviral agent, showing activity against herpes simplex type 1 virus (HSV-1) with an IC50 value of 1.6 μg/ml . This prenylated flavonoid is part of a class of compounds known for enhanced bioactivity due to increased lipophilicity . As a research chemical, this compound is valuable for investigating plant biosynthetic pathways, developing new antiviral agents, and exploring the structure-activity relationships of prenylated flavonoids. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B178329 Leachianone G CAS No. 152464-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYLFNGTSLAAZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317639
Record name Leachianone G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152464-78-3
Record name Leachianone G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152464-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leachianone G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Leachianone G: A Technical Overview of its Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leachianone G, a prenylated flavonoid that has garnered significant interest within the scientific community. This document details its chemical structure, molecular properties, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Core Molecular Data

This compound is classified as an 8-prenylated flavanone.[1] Its fundamental molecular and chemical properties are summarized in the table below, providing a foundational dataset for further research and development.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀O₆[2][3][4]
Molecular Weight 356.37 g/mol [1][4][5][6]
Monoisotopic Mass 356.12598835 Da[1][2]
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[2]
Chemical Class 8-prenylated flavanone, Tetrahydroxyflavanone[1][2]
CAS Registry Number 152464-78-3[2][6]

Chemical Structure

The chemical structure of this compound is characterized by a flavanone backbone with hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions, and a prenyl group attached at the 8-position.[2] This specific arrangement of functional groups is crucial to its biological activity.

Leachianone_G_Structure A A Ring (Resorcinol) C C Ring (Dihydropyranone) A->C fused prenyl Prenyl Group (C8) A->prenyl oh5 OH (C5) A->oh5 oh7 OH (C7) A->oh7 B B Ring (Dihydroxyphenyl) oh2_prime OH (C2') B->oh2_prime oh4_prime OH (C4') B->oh4_prime C->B

Figure 1: Structural components of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound, as well as for assessing its biological activity, are crucial for reproducible research. While specific, detailed protocols are often proprietary or published within subscription-based journals, the general methodologies can be outlined.

Isolation and Purification: this compound has been isolated from the root bark of Morus alba L.[5] A general workflow for its extraction and purification would typically involve:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation: The structure of the isolated compound is typically determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms within the molecule.

Antiviral Activity Assay (Example: HSV-1): The antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) has been reported with an IC₅₀ value of 1.6 μg/mL.[5][6] A common method to determine this is the plaque reduction assay:

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of HSV-1.

  • Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of this compound.

  • Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).

  • Quantification: The plaques are stained and counted. The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to an untreated control.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis A Grow Host Cells (e.g., Vero) B Infect with HSV-1 A->B C Add this compound (Varying Concentrations) B->C D Incubate C->D E Stain and Count Plaques D->E F Calculate IC50 E->F

Figure 2: Workflow for a plaque reduction assay.

Biosynthesis Pathway

This compound is synthesized in plants through the flavonoid biosynthesis pathway. A key step involves the hydroxylation of sophoraflavanone B (also known as 8-prenylnaringenin).[7] The enzyme 8-dimethylallylnaringenin 2'-hydroxylase catalyzes the conversion of sophoraflavanone B to this compound.[7] Additionally, Leachianone-G 2''-dimethylallyltransferase is another enzyme involved in its metabolic pathway.[8]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications:

  • Antiviral: Potent activity against herpes simplex type 1 virus (HSV-1).[5][6]

  • Antioxidant: Exhibits significant antioxidant properties.[6]

  • Metabolic Regulation: Shows inhibitory activity against pancreatic lipase, suggesting potential as a candidate for obesity control.[6]

  • Cardiovascular and Neuroprotective Effects: The racemic form, (+/-)this compound, has been shown to have vasorelaxant and neuroprotective effects.[6]

The diverse biological profile of this compound makes it a compelling candidate for further investigation in drug discovery and development programs.

References

Biosynthesis of Leachianone G in Sophora flavescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a significant prenylated flavanone found in the medicinal plant Sophora flavescens. As an intermediate in the biosynthesis of other complex flavonoids, such as sophoraflavanone G, understanding its formation is crucial for the potential biotechnological production of these valuable compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, their kinetics, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Analysis

The biosynthesis of this compound involves a series of enzymatic reactions with specific quantitative parameters. The following table summarizes the key data for the enzymes involved in this pathway.

EnzymeSubstrate(s)ProductApparent Kₘ Value(s)Optimal pHDivalent Cation Requirement
Naringenin 8-dimethylallyltransferase (N8DT)(-)-(2S)-Naringenin, Dimethylallyl diphosphate (DMAPP)Sophoraflavanone B36 µM (Naringenin), 120 µM (DMAPP)[1]9.0 - 10.0[1]Mg²⁺ (10 mM)[1]
8-dimethylallylnaringenin 2'-hydroxylase (2'OH)8-dimethylallylnaringenin (Sophoraflavanone B), NADPHThis compound55 µM (8-DMAN), 34 µM (NADPH)[2]8.5[2]Not specified
This compound 2''-dimethylallyltransferase (LGDT)This compound, Dimethylallyl diphosphate (DMAPP)Sophoraflavanone G2.3 µM (this compound), 59 µM (DMAPP)[3]8.8[3]Mg²⁺ (10 mM)[3]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide outlines of the key experimental protocols used in the study of this compound biosynthesis.

Preparation of Microsomes from Sophora flavescens Cell Suspension Cultures

Microsomal fractions are necessary for the in vitro assay of membrane-bound enzymes like those in the this compound biosynthetic pathway.

Materials:

  • Sophora flavescens cell suspension cultures

  • Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF)

  • Centrifuge (refrigerated)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Harvest Sophora flavescens cells by filtration.

  • Wash the cells with distilled water and then with homogenization buffer.

  • Resuspend the cells in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cell debris and nuclei.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays or storage at -80°C.

Enzyme Assays

The activities of the key enzymes in the this compound biosynthetic pathway are typically determined using HPLC-based assays.

a) Naringenin 8-dimethylallyltransferase (N8DT) Assay

  • Reaction Mixture:

    • Microsomal protein extract

    • (-)-(2S)-Naringenin (substrate)

    • Dimethylallyl diphosphate (DMAPP) (prenyl donor)

    • Buffer (e.g., 100 mM Borate buffer, pH 9.0-10.0)

    • MgCl₂ (10 mM)

  • Procedure:

    • Combine the reaction components and incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product, sophoraflavanone B.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantify the product by comparing its peak area to a standard curve.

b) 8-dimethylallylnaringenin 2'-hydroxylase (2'OH) Assay

  • Reaction Mixture:

    • Microsomal protein extract

    • 8-dimethylallylnaringenin (substrate)

    • NADPH (cofactor)

    • Buffer (e.g., 100 mM Borate buffer, pH 8.5)

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Terminate the reaction and extract the product, this compound, as described for the N8DT assay.

    • Analyze the product formation using HPLC.

c) this compound 2''-dimethylallyltransferase (LGDT) Assay

  • Reaction Mixture:

    • Microsomal protein extract

    • This compound (substrate)

    • Dimethylallyl diphosphate (DMAPP) (prenyl donor)

    • Buffer (e.g., 100 mM Borate buffer, pH 8.8)

    • MgCl₂ (10 mM)

  • Procedure:

    • Follow the general procedure for the N8DT assay, incubating the mixture at 30°C.

    • Extract and quantify the product, sophoraflavanone G, using HPLC.[3]

Subcellular Localization by Sucrose Density Gradient Centrifugation

This technique is used to separate different organelles based on their density, allowing for the determination of the location of the biosynthetic enzymes.

Materials:

  • Crude cell-free extract from Sophora flavescens

  • Sucrose solutions of varying concentrations (e.g., 20% to 60% w/v)

  • Ultracentrifuge with a swinging-bucket rotor

  • Gradient maker

Procedure:

  • Prepare a continuous or discontinuous sucrose gradient in an ultracentrifuge tube.

  • Carefully layer the crude cell-free extract on top of the gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

  • After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

  • Assay each fraction for the activity of marker enzymes for different organelles (e.g., plastids and endoplasmic reticulum) and for the activities of the biosynthetic enzymes (N8DT, 2'OH, and LGDT).

  • The co-localization of a biosynthetic enzyme with a specific organelle marker indicates its subcellular location. Research has shown that N8DT and LGDT are localized in the plastids, while 2'OH is associated with the endoplasmic reticulum.[4]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the enzymatic steps leading to the formation of this compound from the precursor naringenin.

Biosynthesis_of_Leachianone_G Naringenin Naringenin Sophoraflavanone_B Sophoraflavanone B (8-dimethylallylnaringenin) Naringenin->Sophoraflavanone_B N8DT + DMAPP Leachianone_G This compound Sophoraflavanone_B->Leachianone_G 2'OH + NADPH

Caption: Biosynthetic pathway from Naringenin to this compound.

Experimental Workflow for Enzyme Characterization

This diagram outlines the general workflow for the isolation and characterization of the enzymes involved in this compound biosynthesis.

Experimental_Workflow cluster_0 Enzyme Source Preparation cluster_1 Enzyme Characterization Cell_Culture Sophora flavescens Cell Culture Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Enzyme_Assay Enzyme Assay (HPLC-based) Microsomes->Enzyme_Assay Subcellular_Localization Subcellular Localization (Sucrose Gradient) Microsomes->Subcellular_Localization Kinetics Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetics

Caption: General workflow for enzyme isolation and characterization.

References

The Biological Significance of Leachianone G in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G, a prenylated flavanone found in plants such as Sophora flavescens, serves as a critical intermediate in the biosynthesis of complex flavonoids with significant pharmacological properties. While its direct biological role in plant physiology is not extensively documented, its position as a precursor to compounds with potent antitumor and enzyme-inhibiting activities underscores its importance. This technical guide provides an in-depth overview of the known biological context of this compound, focusing on its biosynthetic pathway and the enzymatic processes that govern its transformation. The information presented herein is intended to support further research into the biological functions of this compound and to aid in the development of novel therapeutic agents.

Biosynthesis of this compound and its Derivatives

This compound is a key player in the formation of sophoraflavanone G, a flavanone characterized by a unique lavandulyl group. This lavandulyl side chain has been identified as crucial for the antitumor and phospholipase Cγ₁-inhibiting activities of flavonoids isolated from Sophora flavescens[1]. The biosynthesis of sophoraflavanone G from this compound is a multi-step process that involves the coordinated action of enzymes localized in different subcellular compartments, highlighting a sophisticated interplay between the plastids and the endoplasmic reticulum[1][2].

The formation of the lavandulyl group is not a direct transfer but a result of two distinct dimethylallylation steps, with a hydroxylation event occurring in between[1]. The initial dimethylallylation occurs on the flavanone nucleus, catalyzed by naringenin 8-dimethylallyltransferase (N8DT)[1]. The subsequent and pivotal step in this pathway is the conversion of this compound to sophoraflavanone G, a reaction catalyzed by the enzyme this compound 2''-dimethylallyltransferase.

Signaling Pathway: Biosynthesis of Sophoraflavanone G

SophoraflavanoneG_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Naringenin Naringenin N8DT Naringenin 8-dimethylallyltransferase Naringenin->N8DT DMAPP1 Dimethylallyl diphosphate (DMAPP) DMAPP1->N8DT LG This compound LGDT This compound 2''-dimethylallyltransferase LG->LGDT DMAPP2 Dimethylallyl diphosphate (DMAPP) DMAPP2->LGDT SFG Sophoraflavanone G 8-Dimethylallylnaringenin 8-Dimethylallylnaringenin N8DT->8-Dimethylallylnaringenin LGDT->SFG 8D2H 8-Dimethylallylnaringenin 2'-hydroxylase 8-Dimethylallylnaringenin->8D2H 8D2H->LG

Caption: Biosynthetic pathway of Sophoraflavanone G from Naringenin.

This compound 2''-Dimethylallyltransferase: A Key Enzyme

The conversion of this compound is catalyzed by this compound 2''-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme identified in Sophora flavescens cultured cells[2]. This membrane-bound enzyme facilitates the transfer of a dimethylallyl group to the 2'' position of the existing dimethylallyl group at position 8 of this compound, forming sophoraflavanone G[2].

Quantitative Data: Enzyme Kinetics and Properties

The following table summarizes the key kinetic and biochemical properties of this compound 2''-dimethylallyltransferase.

ParameterValueReference
Substrates This compound, Dimethylallyl diphosphate[2]
Product Sophoraflavanone G[2]
Apparent Km for this compound 2.3 µM[2]
Apparent Km for Dimethylallyl diphosphate 59 µM[2]
Optimum pH 8.8[2]
Cofactor Requirement Mg²⁺[2]
Optimum Mg²⁺ Concentration 10 mM[2]
Subcellular Localization Plastids[1][2]

Experimental Protocols

The characterization of this compound 2''-dimethylallyltransferase and its role in the biosynthesis of sophoraflavanone G involved several key experimental procedures.

Enzyme Assay for this compound 2''-Dimethylallyltransferase

The activity of this compound 2''-dimethylallyltransferase is determined by measuring the formation of sophoraflavanone G from this compound and dimethylallyl diphosphate.

  • Enzyme Preparation: A crude enzyme extract is prepared from Sophora flavescens cell suspension cultures.

  • Reaction Mixture: The standard assay mixture contains Tris-HCl buffer (pH 8.8), MgCl₂ (10 mM), this compound (substrate), [1-¹⁴C]dimethylallyl diphosphate (prenyl donor), and the enzyme extract in a final volume.

  • Incubation: The reaction is incubated at a specified temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of acid (e.g., HCl), and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The radioactive product (sophorflavanone G) is separated by thin-layer chromatography (TLC) and quantified using a radioisotope scanner.

Subcellular Localization by Sucrose Density Gradient Centrifugation

The subcellular localization of the enzymes involved in sophoraflavanone G biosynthesis was determined using sucrose density gradient centrifugation[2].

  • Protoplast Preparation: Protoplasts are isolated from Sophora flavescens cell suspension cultures.

  • Homogenization: The protoplasts are gently ruptured to release the organelles into a homogenization buffer.

  • Differential Centrifugation: The homogenate is subjected to differential centrifugation to obtain a crude organelle fraction.

  • Sucrose Density Gradient: The organelle fraction is layered onto a linear sucrose density gradient.

  • Ultracentrifugation: The gradient is centrifuged at high speed to separate the organelles based on their density.

  • Fraction Collection and Analysis: Fractions are collected from the gradient, and the activity of marker enzymes for different organelles (e.g., plastids, endoplasmic reticulum, mitochondria) and the target enzymes (naringenin 8-dimethylallyltransferase, 8-dimethylallylnaringenin 2'-hydroxylase, and this compound 2''-dimethylallyltransferase) are assayed in each fraction.

Experimental Workflow: Subcellular Localization

Subcellular_Localization_Workflow start Start: Sophora flavescens cell suspension cultures protoplast Protoplast Isolation start->protoplast homogenization Gentle Homogenization protoplast->homogenization diff_cent Differential Centrifugation homogenization->diff_cent organelle_fraction Crude Organelle Fraction diff_cent->organelle_fraction sucrose_gradient Layering on Sucrose Density Gradient organelle_fraction->sucrose_gradient ultracentrifugation Ultracentrifugation sucrose_gradient->ultracentrifugation fraction_collection Fraction Collection ultracentrifugation->fraction_collection analysis Enzyme Assays (Marker and Target Enzymes) fraction_collection->analysis localization Determination of Subcellular Localization analysis->localization

Caption: Workflow for determining the subcellular localization of enzymes.

Conclusion and Future Directions

The current body of research identifies this compound as a pivotal intermediate in the biosynthesis of pharmacologically active flavonoids in Sophora flavescens. The characterization of this compound 2''-dimethylallyltransferase has provided significant insights into the intricate enzymatic machinery and subcellular organization required for the production of these complex natural products.

Future research should aim to elucidate the direct biological roles of this compound within the plant. Investigating its potential functions in plant defense, stress response, and development could reveal novel aspects of plant secondary metabolism. Furthermore, a deeper understanding of the regulation of the sophoraflavanone G biosynthetic pathway, including the expression of the genes encoding the involved enzymes, could pave the way for metabolic engineering approaches to enhance the production of these valuable compounds for pharmaceutical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

The Discovery and Isolation of Leachianone G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. Structurally, it is a tetrahydroxyflavanone distinguished by a prenyl group at the 8-position and hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions.[1] First identified in the roots of Sophora leachiana, this compound has since been reported in other plant species, including Sophora exigua, Lespedeza cyrtobotrya, and Morus alba.[1] This document provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation, and a summary of its key chemical and biosynthetic data.

Discovery and Initial Isolation

This compound was first reported in 1993 by a team of researchers led by M. Iinuma, who isolated it from the roots of Sophora leachiana. While the full text of the original publication detailing the initial isolation is not widely available, subsequent research and general phytochemical knowledge of the Sophora genus allow for a representative reconstruction of the likely isolation protocol. The general procedure for isolating flavonoids from Sophora species typically involves solvent extraction followed by a series of chromatographic separations.[2][3][4]

Experimental Protocols

Representative Isolation of this compound from Sophora Species

The following protocol is a composite representation based on established methods for flavonoid isolation from the Sophora genus.[2][3][4][5][6]

1. Extraction:

  • Dried and powdered root material of the Sophora species is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.

  • Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

Total Synthesis of (±)-Leachianone G

The first total synthesis of a racemic mixture of this compound was reported in 1996. The synthetic route provides an alternative source of the compound for biological studies and confirms its structure.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data.

Spectroscopic Data (±)-Leachianone G (Synthetic)
¹H NMR (CDCl₃) δ 1.71 (3H, s, CH₃), 1.80 (3H, s, CH₃), 2.91-3.14 (2H, m, H-3), 3.32 (2H, br d, J = 7 Hz, H-1''), 5.24 (1H, m, H-2''), 5.59 (1H, dd, J = 13, 3 Hz, H-2), 6.12 (1H, s, H-6), 6.44-6.54 (2H, m, H-3' and H-5'), 7.28 (1H, d, J = 8 Hz, H-6'), 8.87, 12.01, 12.38 (each 1H, br s, OH)
¹³C NMR (CDCl₃) Data for the natural product is not available in the searched literature. Data for the synthetic product was not provided in the reference.
Mass Spectrometry (EIMS) m/z [M]⁺ 356

Note: The provided ¹H NMR data is for the synthetic racemic mixture of this compound. The original data for the natural product from the 1993 Iinuma et al. publication was not accessible.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of other complex flavonoids in certain plants. Its formation is a key step in the prenylation and hydroxylation pathway of flavanones.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the prenylation of naringenin to form sophoraflavanone B (also known as 8-prenylnaringenin). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase. Subsequently, sophoraflavanone B is hydroxylated at the 2'-position by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase to yield this compound. In some species, this compound can be further prenylated by this compound 2''-dimethylallyltransferase to produce sophoraflavanone G.

LeachianoneG_Biosynthesis Naringenin Naringenin SophoraflavanoneB Sophoraflavanone B (8-Prenylnaringenin) Naringenin->SophoraflavanoneB Naringenin 8-dimethylallyltransferase LeachianoneG This compound SophoraflavanoneB->LeachianoneG 8-dimethylallylnaringenin 2'-hydroxylase SophoraflavanoneG Sophoraflavanone G LeachianoneG->SophoraflavanoneG this compound 2''-dimethylallyltransferase

References

Leachianone G: A Tetrahydroxyflavanone with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Leachianone G, a naturally occurring tetrahydroxyflavanone, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes its known signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Introduction

This compound is a prenylated flavanone, a class of flavonoids characterized by the addition of a prenyl group, which often enhances their biological activity. Chemically, it is defined as (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1]. This tetrahydroxyflavanone has been isolated from several plant species, including Lespedeza cyrtobotrya, Morus alba, and notably, Sophora flavescens[1]. The presence of multiple hydroxyl groups and a lipophilic prenyl side chain contributes to its unique physicochemical properties and its potential for interaction with biological targets.

Physicochemical Properties

PropertyValueSource
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1]
Molecular Formula C₂₀H₂₀O₆[1]
Molecular Weight 356.4 g/mol [1]
CAS Number 152464-78-3[1]

Biological Activities and Quantitative Data

While extensive quantitative data for this compound's biological activities are still emerging, preliminary studies and data on structurally similar prenylated flavanones from Sophora flavescens suggest a range of potential therapeutic effects.

Anti-Inflammatory Activity

Prenylated flavanones from Sophora flavescens, such as sophoraflavanone G and leachianone A (structurally similar to this compound), have demonstrated significant anti-inflammatory properties. These compounds have been shown to suppress the production of pro-inflammatory cytokines and chemokines in keratinocytes and macrophages. This activity is mediated through the inhibition of key inflammatory signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB) pathways.

Quantitative data specifically for this compound's anti-inflammatory activity (e.g., IC50 values for cytokine inhibition) are not yet prominently available in the reviewed literature. Further targeted studies are required to quantify its specific potency.

Other Potential Activities

Based on the activities of other prenylated flavanones, this compound may also possess antioxidant, antimicrobial, and cytotoxic properties. However, specific quantitative data (e.g., IC50 or MIC values) for this compound in these assays are not available in the current body of literature. Research into these potential activities is a promising area for future investigation.

Signaling Pathway Modulation

This compound, along with other prenylated flavanones from Sophora flavescens, is understood to exert its anti-inflammatory effects by modulating key intracellular signaling cascades. The primary pathways implicated are the MAPK and NF-κB pathways.

LeachianoneG_Signaling cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK LeachianoneG This compound MAP2K MAP2K (e.g., MEK1/2, MKK3/6) LeachianoneG->MAP2K LeachianoneG->IKK MAP3K->MAP2K ERK ERK MAP2K->ERK p38 p38 MAP2K->p38 AP1 AP-1 ERK->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines

References

Potential Therapeutic Relevance of Leachianone G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leachianone G, a prenylated flavonoid, belongs to a class of natural compounds that have garnered significant scientific interest for their diverse pharmacological activities. While direct research on this compound is limited, the therapeutic potential of the broader flavonoid family, and of structurally similar compounds, suggests that it may hold promise in several key therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the potential therapeutic relevance of this compound, drawing on data from related compounds and outlining detailed experimental protocols for its investigation.

Potential Therapeutic Applications

Flavonoids, as a class, are known to exert a range of biological effects. Their antioxidant and signaling pathway modulatory activities are central to their potential therapeutic applications.

Anticancer Potential

The structural characteristics of flavonoids, including the presence of phenolic hydroxyl groups, are associated with their capacity to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. While specific data for this compound is not available, a closely related compound, Leachianone A, has demonstrated cytotoxic activity.

Table 1: Cytotoxicity of Leachianone A

CompoundCell LineIC50 ValueCitation
Leachianone AHepG2 (Human Hepatoma)3.4 µg/mL[1]

This suggests that this compound may also possess cytotoxic properties against various cancer cell lines. The underlying mechanisms are likely to involve the induction of apoptosis through both intrinsic and extrinsic pathways.

Anti-inflammatory Properties

Flavonoids are recognized for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[2][3] By modulating these pathways, flavonoids can reduce the production of inflammatory cytokines and mediators. This suggests a potential role for this compound in the management of inflammatory conditions.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids also contribute to their neuroprotective potential.[4][5] They may protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival and function.[4] Therefore, this compound could be a candidate for investigation in the context of neurodegenerative diseases.

Key Signaling Pathways

The therapeutic effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

Signaling_Pathways cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects Leachianone G_ac This compound PI3K/Akt PI3K/Akt Pathway Leachianone G_ac->PI3K/Akt inhibition MAPK MAPK Pathway Leachianone G_ac->MAPK modulation Apoptosis Apoptosis Induction PI3K/Akt->Apoptosis Cell Proliferation Inhibition of Cell Proliferation PI3K/Akt->Cell Proliferation MAPK->Apoptosis MAPK->Cell Proliferation Leachianone G_ai This compound NF-kB NF-κB Pathway Leachianone G_ai->NF-kB inhibition Cytokines Pro-inflammatory Cytokines NF-kB->Cytokines Leachianone G_np This compound Oxidative Stress Oxidative Stress Leachianone G_np->Oxidative Stress reduction Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[6][7] Flavonoids have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[3]

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Nucleus Nucleus NFkB_translocation->Gene_Transcription Leachianone_G This compound Leachianone_G->IKK inhibition

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Flavonoids can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory activities.[3]

MAPK_Pathway Extracellular_Signal Extracellular Signal MAPKKK MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Leachianone_G This compound Leachianone_G->MAPKKK modulation

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation.[10][11] Dysregulation of this pathway is common in cancer. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Leachianone_G This compound Leachianone_G->PI3K inhibition

Experimental Protocols

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for these studies.

Experimental_Workflow Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_inflammatory Neuroprotection Neuroprotection Assays Anti_inflammatory->Neuroprotection Mechanism Mechanism of Action Studies (Western Blot, etc.) Neuroprotection->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.[12][13]

  • Cell Seeding: Seed cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Mouse Ear Edema Model)

This model is used to evaluate the topical anti-inflammatory activity of a compound.[2]

  • Animal Grouping: Divide mice into groups (n=5-8 per group): control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.

  • Induction of Edema: Topically apply an irritant (e.g., croton oil or TPA) to the inner surface of the right ear of each mouse.

  • Compound Application: Apply the vehicle, positive control, or this compound solution to the same ear immediately after the irritant.

  • Edema Measurement: After a specified time (e.g., 4-6 hours), measure the thickness of both ears using a digital caliper. The difference in thickness between the right and left ears represents the degree of edema.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from damage induced by a neurotoxin.[4][14]

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.[15]

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, etc.).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the therapeutic relevance of this compound is currently lacking, its classification as a flavonoid and the documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and signaling pathway information detailed in this guide offer a comprehensive framework for researchers and drug development professionals to explore the anticancer, anti-inflammatory, and neuroprotective properties of this compound. Further research is warranted to elucidate its specific mechanisms of action and to determine its potential for clinical application.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Leachianone G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavanone, a class of natural products known for their diverse biological activities.[1][2] As interest in the therapeutic potential of such compounds grows, robust and reliable analytical methods for their quantification are crucial for research and development, quality control, and pharmacokinetic studies. This compound has been identified in plants such as Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens.[1] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable analytical technique.

Data Presentation: Analytical Method Validation Parameters

A summary of typical quantitative data for a validated HPLC-UV method for this compound is presented in Table 1. These parameters are essential for ensuring the accuracy, precision, and reliability of the analytical results.

Table 1: Summary of Quantitative Data for this compound Analysis by HPLC-UV

ParameterValue
Linearity (r²) > 0.999
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD)
    - Intra-day< 2%
    - Inter-day< 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interference from matrix

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound from a plant matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and clean-up of this compound from a plant sample matrix to remove interfering substances prior to HPLC analysis.

Materials:

  • Plant material (e.g., dried, powdered leaves)

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE cartridges (e.g., C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading and Elution:

    • Load 1 mL of the plant extract supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

Instrumentation and Chromatographic Conditions

This section details the HPLC-UV parameters for the separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 288 nm
Quantification

The concentration of this compound in the prepared samples is determined using an external standard calibration curve.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area for this compound at each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC system.

    • Record the peak area of the this compound peak.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow sample Plant Material extraction Solvent Extraction (Methanol) sample->extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup analysis HPLC-UV Analysis cleanup->analysis quantification Quantification (External Standard) analysis->quantification data Data Analysis & Reporting quantification->data

Caption: Workflow for this compound quantification.

Biosynthetic Pathway of this compound

This diagram illustrates the enzymatic conversion leading to the formation of this compound.[3]

biosynthetic_pathway naringenin (−)-(2S)-Naringenin enzyme1 Naringenin 8-dimethylallyltransferase naringenin->enzyme1 dmpp Dimethylallyl Diphosphate dmpp->enzyme1 sophoraflavanone_b Sophoraflavanone B (8-Prenylnaringenin) enzyme1->sophoraflavanone_b enzyme2 8-dimethylallylnaringenin 2'-hydroxylase sophoraflavanone_b->enzyme2 leachianone_g This compound enzyme2->leachianone_g

Caption: Biosynthesis of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound in plant matrices. The combination of solid-phase extraction for sample clean-up and HPLC-UV for analysis offers a reliable and reproducible method suitable for various research and development applications. Method validation according to the parameters presented is essential to ensure the quality and accuracy of the generated data. While HPLC-UV is a cost-effective and widely available technique, for higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) can be considered.[4]

References

In Vitro Biological Activity of Leachianone G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro biological activities of Leachianone G, a naturally occurring prenylated flavonoid. The accompanying protocols offer step-by-step guidance for researchers to evaluate its potential therapeutic effects. While specific quantitative data for this compound is limited in publicly available literature, the provided methodologies are based on established assays for assessing the bioactivity of natural products. Data for closely related compounds, where available, are presented for comparative purposes.

Cytotoxic Activity against Cancer Cell Lines

This compound, as a member of the prenylated flavonoid family, is a promising candidate for anticancer research. Flavonoids have been widely investigated for their ability to induce apoptosis, inhibit cell proliferation, and halt the cell cycle in various cancer cell lines.

Data Presentation

Table 1: Cytotoxic Activity of Leachianone A

CompoundCell LineAssayIC50 ValueReference
Leachianone AHepG2MTT Assay3.4 µg/mL[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound (Serial Dilutions) Treat_Cells Treat Cells with This compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer and autoimmune disorders. Natural compounds are a rich source of potential anti-inflammatory agents. The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and by investigating its effect on key inflammatory signaling pathways such as the NF-κB pathway.[7][8][9]

Data Presentation

Currently, there is no specific quantitative data available for the anti-inflammatory activity of this compound. The following table is a template for how such data would be presented.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantParameter MeasuredIC50 Value
Griess AssayRAW 264.7LPSNitric Oxide (NO)-
Luciferase Reporter AssayHEK293TTNF-αNF-κB Activation-
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][10][11][12][13]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100 The IC50 value can then be determined.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.[14][15]

Materials:

  • This compound

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB_active degradation releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Gene_Expr Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_Expr activates transcription

Caption: Simplified representation of the NF-κB signaling pathway activated by LPS and TNF-α.

Antioxidant Activity

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of this compound can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.[16][17][18][19][20]

Data Presentation

Specific quantitative data for the antioxidant activity of this compound is not currently available. A template for presenting such data is provided below.

Table 3: Antioxidant Activity of this compound

AssayMethodStandardIC50 Value
DPPH Radical ScavengingSpectrophotometryAscorbic Acid-
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.[21][22][23][24]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions of ascorbic acid as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at different concentrations. A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. A control well should contain 100 µL of the DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products like flavonoids are a promising source for such compounds. The antimicrobial activity of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[25][26][27]

Data Presentation

There is no specific data on the antimicrobial activity of this compound in the available literature. A related compound, sophoraflavanone G, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[28]

Table 4: Antimicrobial Activity of Sophoraflavanone G

CompoundMicroorganismAssayMIC Range (µg/mL)Reference
Sophoraflavanone GMRSA (10 clinical isolates)Broth Microdilution0.5 - 8[28]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes how to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.[1][29][30][31][32]

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inoculum_Prep Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Inoculate_Plate Incubate Incubate (18-24h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application Notes and Protocols: Leachianone G Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties.[1] While direct studies on the anticancer effects of this compound are limited, related compounds such as Leachianone A have demonstrated significant cytotoxic activity against cancer cells, suggesting that this compound may also possess therapeutic potential.[2] Leachianone A, isolated from Radix Sophorae, has been shown to induce apoptosis in human hepatoma HepG2 cells through both extrinsic and intrinsic pathways.[2] This document provides a comprehensive guide for researchers interested in screening the anticancer activity of this compound, detailing experimental protocols and potential signaling pathways for investigation.

Quantitative Data Summary

As a reference for designing experiments for this compound, the following table summarizes the reported in vitro anticancer activity of the related compound, Leachianone A.

CompoundCell LineAssayIncubation Time (hours)IC50 Value (µg/mL)Reference
Leachianone AHepG2Cytotoxicity483.4[2]

Experimental Protocols

The following are detailed protocols for essential in vitro assays to screen the anticancer activity of this compound. These are standard methods that can be adapted for this specific compound.[3][4][5][6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the progression of the cell cycle.[7][8]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

Experimental Workflow for Anticancer Screening

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bad, activates Bcl-2 Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates LeachianoneG This compound LeachianoneG->Akt Inhibits?

References

Enzymatic Conversion of Sophoraflavanone B to Leachianone G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G, a prenylated flavonoid, has garnered interest within the scientific community due to its potential pharmacological activities. This document provides detailed application notes and protocols for the enzymatic conversion of sophoraflavanone B to this compound. The biotransformation is catalyzed by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase, a cytochrome P450 monooxygenase. Understanding this enzymatic process is crucial for the targeted synthesis of this compound for further research and drug development endeavors. The protocols outlined below cover enzyme preparation, the enzymatic reaction, and subsequent product analysis, providing a comprehensive guide for researchers in the field.

Enzymatic Reaction and Pathway

The conversion of sophoraflavanone B to this compound is a hydroxylation reaction. The enzyme, 8-dimethylallylnaringenin 2'-hydroxylase (also known as 8-DMAN 2'-hydroxylase), utilizes sophoraflavanone B, NADPH, a proton (H+), and molecular oxygen (O2) as substrates. The reaction yields this compound, NADP+, and water.[1][2] This enzymatic step is a key part of the biosynthetic pathway of sophoraflavanone G in Sophora flavescens.[1]

Enzymatic_Conversion Sophoraflavanone_B Sophoraflavanone B Enzyme 8-dimethylallylnaringenin 2'-hydroxylase (Cytochrome P450) Sophoraflavanone_B->Enzyme NADPH NADPH + H+ NADPH->Enzyme O2 O₂ O2->Enzyme Leachianone_G This compound Enzyme->Leachianone_G NADP NADP⁺ Enzyme->NADP H2O H₂O Enzyme->H2O

Figure 1: Enzymatic conversion of Sophoraflavanone B to this compound.

Quantitative Data

The efficiency of the enzymatic conversion is dependent on various parameters. The following table summarizes the key quantitative data for the 8-dimethylallylnaringenin 2'-hydroxylase enzyme.

ParameterValueReference
Optimal pH 8.5[1]
Apparent Km for Sophoraflavanone B 55 µM[1]
Apparent Km for NADPH 34 µM[1]

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization may be required based on the specific laboratory conditions and reagents.

Preparation of 8-dimethylallylnaringenin 2'-hydroxylase

As a membrane-bound cytochrome P450 enzyme, obtaining a purified and active form of 8-dimethylallylnaringenin 2'-hydroxylase is critical. Two primary approaches are outlined: isolation from native source and recombinant expression.

a) Isolation from Sophora flavescens Cell Cultures (Microsomal Fraction)

This protocol is adapted from methods used for isolating microsomal fractions containing membrane-bound enzymes.

  • Cell Culture: Grow Sophora flavescens cell suspension cultures under appropriate conditions to induce the expression of the desired enzyme.

  • Homogenization: Harvest the cells and homogenize them in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 250 mM sucrose, 10 mM β-mercaptoethanol, and protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 20% glycerol) and store at -80°C.

b) Recombinant Expression

Recombinant expression in hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) offers a more scalable and controlled source of the enzyme.[3][4][5]

  • Gene Synthesis and Cloning: Synthesize the gene encoding 8-dimethylallylnaringenin 2'-hydroxylase and clone it into a suitable expression vector. Codon optimization for the chosen expression host is recommended.

  • Host Transformation: Transform the expression vector into the chosen host cells.

  • Expression Induction: Grow the recombinant cells and induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli). Co-expression with a cytochrome P450 reductase may be necessary for optimal activity.[4]

  • Cell Lysis and Membrane Fractionation: Lyse the cells and isolate the membrane fraction containing the recombinant enzyme, similar to the protocol for native source isolation.

  • Purification (Optional): For higher purity, the membrane-bound enzyme can be solubilized with detergents and purified using chromatographic techniques such as affinity chromatography (if a tag is included in the recombinant protein).

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis start_prep Start cell_culture Sophora flavescens Cell Culture start_prep->cell_culture recombinant_exp Recombinant Expression start_prep->recombinant_exp homogenization Homogenization/ Cell Lysis cell_culture->homogenization recombinant_exp->homogenization centrifugation Centrifugation homogenization->centrifugation ultracentrifugation Ultracentrifugation centrifugation->ultracentrifugation resuspension Resuspension of Microsomal Fraction ultracentrifugation->resuspension setup Reaction Setup resuspension->setup incubation Incubation setup->incubation termination Reaction Termination incubation->termination extraction Product Extraction termination->extraction hplc HPLC/LC-MS Analysis extraction->hplc quantification Quantification hplc->quantification

Figure 2: General workflow for the enzymatic synthesis of this compound.
Enzymatic Reaction Protocol

This protocol is based on the known requirements of cytochrome P450 enzymes and the specific parameters determined for 8-dimethylallylnaringenin 2'-hydroxylase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 55 µM Sophoraflavanone B (dissolved in a small amount of DMSO or ethanol)

    • 34 µM NADPH

    • Microsomal fraction or purified enzyme preparation

    • Make up the final volume with sterile deionized water.

  • Initiation: Start the reaction by adding the enzyme preparation to the mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37°C for plant enzymes) for a predetermined time (e.g., 1-4 hours). The reaction should be carried out with gentle agitation.

  • Termination: Stop the reaction by adding an equal volume of ice-cold ethyl acetate or by adding a strong acid (e.g., 1 M HCl) to denature the enzyme.

Product Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the recommended method for the analysis and quantification of this compound.

  • Sample Preparation:

    • After terminating the reaction, vortex the mixture vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer (containing sophoraflavanone B and this compound) and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

    • Gradient Program: A linear gradient starting with a higher proportion of solvent A and increasing the proportion of solvent B over time.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: UV detection at a wavelength suitable for flavonoids (e.g., 280 nm or 290 nm). For higher specificity and sensitivity, use a mass spectrometer.

    • Quantification: Create a calibration curve using a purified standard of this compound to quantify the product.

Potential Applications of this compound

While research on this compound is still emerging, related prenylated flavonoids have demonstrated a range of biological activities that suggest potential applications for this compound in drug discovery and development.

  • Cytotoxic Activity: Many prenylated flavonoids have shown cytotoxic effects against various cancer cell lines.[6][7] This suggests that this compound could be investigated as a potential anticancer agent.

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties.[8][9][10][11][12] The structural features of this compound suggest it may possess radical scavenging and antioxidant capabilities, which are relevant for conditions associated with oxidative stress.

  • Anti-inflammatory Activity: Some flavonoids exhibit anti-inflammatory effects.[12] Further investigation into the anti-inflammatory potential of this compound is warranted.

The enzymatic synthesis of this compound provides a valuable tool for producing this compound for further biological evaluation and exploration of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Leachianone G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Leachianone G synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Introduction to this compound and its Synthesis

This compound is a naturally occurring prenylated flavonoid that has garnered interest in the scientific community due to its potential biological activities. Like many complex natural products, its chemical synthesis can be challenging, often resulting in low overall yields.[1][2] The successful synthesis of this compound is crucial for enabling further investigation into its therapeutic potential. Common challenges in natural product synthesis include managing complex molecular architectures, achieving specific stereochemistry, and optimizing reaction conditions to maximize yield and minimize side products.[1][2]

The total synthesis of (±)-Leachianone G, as first reported by Bu and Li in 1996, involves a five-step sequence:

  • Prenylation: Introduction of a prenyl group onto the starting material, 2,4,6-trihydroxyacetophenone.

  • Protection: Protection of the hydroxyl groups as methoxymethyl (MOM) ethers.

  • Condensation: A Claisen-Schmidt condensation to form a chalcone intermediate.

  • Cyclization: Intramolecular cyclization of the chalcone to the flavanone core.

  • Deprotection: Removal of the MOM protecting groups to yield the final product.

This guide will address potential issues and optimization strategies for each of these critical steps.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield of this compound synthesis?

A1: The overall yield is a product of the efficiency of each of the five steps. Critical factors include the regioselectivity of the initial prenylation, the completeness of the protection and deprotection steps, the efficiency of the Claisen-Schmidt condensation and subsequent cyclization, and the purification of intermediates at each stage. Even small losses at each step can significantly reduce the final yield in a multi-step synthesis.

Q2: Are there any known signaling pathways affected by this compound or similar flavonoids?

A2: While specific studies on this compound's mechanism of action are limited, flavonoids, in general, are known to modulate various signaling pathways involved in inflammation and cancer.[3][4][5][6][7] These include the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.[4][7] Flavonoids have also been shown to influence the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6] Further research is needed to elucidate the specific molecular targets of this compound.

Troubleshooting Guide

Step 1: Prenylation of 2,4,6-Trihydroxyacetophenone

Issue: Low yield of the desired C-prenylated product and formation of O-prenylated side products.

ParameterRecommended ConditionTroubleshooting TipsPotential Side Products
Reagents 2,4,6-Trihydroxyacetophenone, Prenyl bromideEnsure high purity of starting materials.O-prenylated acetophenones
Catalyst/Base K2CO3, NaHOptimize the base and its stoichiometry. K2CO3 is a milder base that can favor C-alkylation. NaH is a stronger base and may lead to a mixture of C- and O-alkylation.
Solvent Dry Acetone, THFEnsure anhydrous conditions to prevent side reactions.
Temperature Room Temperature to RefluxMonitor the reaction by TLC to determine the optimal temperature. Higher temperatures may favor the desired C-alkylation but can also lead to decomposition.Poly-prenylated products
Reaction Time Varies (monitor by TLC)Prolonged reaction times can lead to the formation of byproducts.

Workflow for Prenylation Optimization:

Start Start: Prenylation Reaction Setup Setup Reaction: - 2,4,6-trihydroxyacetophenone - Prenyl bromide - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., Acetone) Start->Setup Monitor Monitor by TLC Setup->Monitor Analysis Analyze Product Mixture: - Desired C-prenylated product - O-prenylated side product - Unreacted starting material Monitor->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Low Yield or Side Products Purify Purify Product (Column Chromatography) Analysis->Purify Good Yield Optimize_Base Optimize Base: - Try different bases (e.g., NaH) - Vary stoichiometry Troubleshoot->Optimize_Base Optimize_Temp Optimize Temperature: - Run at different temperatures (RT, 40°C, reflux) Troubleshoot->Optimize_Temp Optimize_Time Optimize Reaction Time Troubleshoot->Optimize_Time Optimize_Base->Setup Optimize_Temp->Setup Optimize_Time->Setup End Proceed to Next Step Purify->End

Caption: Workflow for optimizing the prenylation step.

Step 2: Protection of Hydroxyl Groups with Methoxymethyl (MOM) Ether

Issue: Incomplete protection or subsequent decomposition of the MOM ether.

ParameterRecommended ConditionTroubleshooting TipsPotential Side Products
Reagents Prenylated acetophenone, Chloromethyl methyl ether (MOM-Cl)MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.Partially protected intermediates
Base Anhydrous K2CO3, Diisopropylethylamine (DIPEA)Ensure the base is anhydrous and used in sufficient excess to neutralize the HCl generated.
Solvent Dry Acetone, Dichloromethane (DCM)The solvent must be strictly anhydrous to prevent hydrolysis of MOM-Cl.
Temperature Room TemperatureThe reaction is typically run at room temperature.
Reaction Time Monitor by TLCThe reaction should be monitored until the starting material is consumed.
Step 3: Claisen-Schmidt Condensation to form Chalcone

Issue: Low yield of the desired chalcone and formation of side products from self-condensation or other reactions.

ParameterRecommended ConditionTroubleshooting TipsPotential Side Products
Reagents Protected acetophenone, Protected benzaldehydeEnsure high purity of both the acetophenone and benzaldehyde derivatives.Self-condensation products of the acetophenone
Base Aqueous alcoholic KOHThe concentration of the base is critical. Too high a concentration can lead to side reactions.Cannizzaro reaction products from the aldehyde
Solvent Ethanol/WaterThe solvent ratio can influence the solubility of reactants and the reaction rate.
Temperature Room TemperatureThe reaction is typically stirred at room temperature for an extended period.
Reaction Time 36-48 hoursMonitor the reaction progress by TLC to determine the optimal time.
Step 4: Cyclization of Chalcone to Flavanone

Issue: Incomplete cyclization or formation of undesired aurone byproducts.

ParameterRecommended ConditionTroubleshooting TipsPotential Side Products
Reagents Chalcone intermediateEnsure the chalcone is pure before proceeding.Aurones (isomeric oxidation products)
Catalyst/Base Sodium Acetate (NaOAc)The amount of NaOAc can be optimized.Unreacted chalcone
Solvent Ethanol/WaterA small amount of water is often necessary to facilitate the reaction.
Temperature RefluxThe reaction is typically heated to reflux.
Reaction Time 24 hoursMonitor by TLC to ensure complete conversion.

Logical Flow of Chalcone Cyclization:

Chalcone 2'-Hydroxychalcone Enolate Enolate Formation Chalcone->Enolate Deprotonation Side_Reaction Oxidative Side Reaction Chalcone->Side_Reaction Base Base (e.g., NaOAc) Base->Enolate Cyclization Intramolecular Michael Addition Enolate->Cyclization Flavanone_anion Flavanone Anion Cyclization->Flavanone_anion Protonation Protonation Flavanone_anion->Protonation Flavanone Flavanone Product Protonation->Flavanone Aurone Aurone Byproduct Side_Reaction->Aurone

Caption: Key steps in the base-catalyzed cyclization of a chalcone to a flavanone.

Step 5: Deprotection of MOM Ethers

Issue: Incomplete deprotection or degradation of the flavonoid core under acidic conditions.

ParameterRecommended ConditionTroubleshooting TipsPotential Side Products
Reagent 10% HCl in MethanolThe concentration of the acid is critical. Harsher conditions can lead to decomposition.Partially deprotected intermediates
Solvent Methanol
Temperature Room Temperature to mild heatingGentle heating may be required, but should be carefully monitored to avoid degradation.Degradation products of the flavanone ring
Reaction Time Monitor by TLCThe reaction should be stopped as soon as the starting material is consumed to minimize side reactions.

Data Presentation

StepReactionStarting MaterialProductExpected Yield (%)
1Prenylation2,4,6-Trihydroxyacetophenone2-Hydroxy-3-prenyl-4,6-dihydroxyacetophenone40-60
2Protection2-Hydroxy-3-prenyl-4,6-dihydroxyacetophenone2-Hydroxy-3-prenyl-4,6-bis(methoxymethoxy)acetophenone80-95
3CondensationProtected Acetophenone & Protected Benzaldehyde2'-Hydroxy-3'-prenyl-2,4,4',6'-tetrakis(methoxymethoxy)chalcone60-80
4CyclizationChalcone Intermediate(±)-5,7,2',4'-Tetrakis(methoxymethoxy)-8-prenylflavanone70-90
5DeprotectionProtected Flavanone(±)-Leachianone G50-70

Experimental Protocols

General Notes: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Thin-layer chromatography (TLC) should be used to monitor the progress of all reactions.

Protocol 1: Prenylation of 2,4,6-Trihydroxyacetophenone

  • To a solution of 2,4,6-trihydroxyacetophenone in dry acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: MOM Protection of Phenolic Hydroxyls

  • Dissolve the prenylated acetophenone in dry acetone.

  • Add anhydrous potassium carbonate and stir the mixture.

  • Add chloromethyl methyl ether (MOM-Cl) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (as indicated by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: Claisen-Schmidt Condensation

  • To a cooled solution of the protected acetophenone and the protected benzaldehyde in ethanol, add a cooled solution of potassium hydroxide in ethanol-water.

  • Stir the resulting mixture at room temperature for 36-48 hours.

  • Pour the reaction mixture into ice-water and acidify to pH 2 with dilute HCl.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the chalcone.

Protocol 4: Cyclization to Flavanone

  • A solution of the chalcone and sodium acetate in ethanol-water is refluxed for 24 hours.

  • After cooling, the reaction mixture is diluted with cold water and extracted with an organic solvent.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography.

Protocol 5: Demethoxymethylation (Deprotection)

  • Dissolve the protected flavanone in a 10% solution of hydrochloric acid in methanol.

  • Stir the solution at room temperature, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.

  • Purify the final product by column chromatography.

Signaling Pathway Overview:

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation PI3K PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation LeachianoneG This compound (and other Flavonoids) LeachianoneG->MAPK Inhibition LeachianoneG->NFkB Inhibition LeachianoneG->PI3K Modulation

Caption: Potential signaling pathways modulated by flavonoids like this compound.

References

Leachianone G purification challenges from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Leachianone G from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound from natural sources?

A1: The primary challenges in this compound purification include its low concentration in the source material, the complexity of the plant matrix containing structurally similar flavonoids, and the potential for degradation during extraction and purification.[1] The presence of pigments like chlorophyll and polyphenols can also interfere with chromatographic separation.[2]

Q2: Which plant species are known sources of this compound?

A2: this compound has been associated with plants from the Sophora genus, such as Sophora flavescens.[3][4] While it is a flavonoid, its presence in Vitex trifolia, a known source of other flavonoids, would require specific phytochemical analysis for confirmation.

Q3: What are the recommended initial extraction methods for obtaining a crude extract enriched with this compound?

A3: Maceration, ultrasonication, and Soxhlet extraction are commonly used methods for extracting flavonoids from plant materials.[5][6] The choice of solvent is critical, with methanol, ethanol, and dichloromethane being effective for flavonoids.[5][6] A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol or methanol for flavonoid extraction, can improve the quality of the crude extract.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: A multi-step chromatographic approach is typically necessary. This often involves initial fractionation using column chromatography with silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] Reversed-phase HPLC with a C18 column is a powerful technique for separating flavonoids.[1][2]

Q5: How can I monitor the presence and purity of this compound throughout the purification process?

A5: Thin-Layer Chromatography (TLC) is a simple and rapid method for initial screening of fractions.[2] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography coupled with a Photodiode Array (HPLC-PDA) or Mass Spectrometry (LC-MS) detector is recommended.[1][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Method Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. Consider using ultrasonication to enhance extraction efficiency.[5]
Inappropriate Solvent Choice Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, and mixtures with water) to determine the optimal solvent for this compound.
Degradation of this compound Avoid excessive heat and light exposure during extraction. Flavonoids can be heat-labile.[1]
Incorrect Plant Material Ensure proper identification and authentication of the plant species. The concentration of secondary metabolites can vary based on geographical location and harvest time.
Problem 2: Poor Resolution in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase While silica gel is common, consider other stationary phases like alumina or Sephadex LH-20, which is effective for separating polyphenolic compounds.
Suboptimal Mobile Phase Systematically vary the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, often provides better separation than isocratic elution.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column results in distorted bands.
Problem 3: Co-elution of Impurities in HPLC
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Fine-tune the mobile phase composition. Small changes in the ratio of solvents (e.g., acetonitrile and water) or the addition of modifiers like formic acid or acetic acid can significantly improve resolution.[8]
Inadequate Column Chemistry If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which offer different selectivities.
Gradient Slope is Too Steep If using a gradient elution, decrease the rate of change in solvent composition to allow more time for separation of closely eluting compounds.
Sample Overload Inject a smaller volume of the sample or dilute the sample to avoid overloading the analytical column.

Quantitative Data Summary

The following tables provide representative data for flavonoid purification from natural extracts. Note that specific values for this compound will vary depending on the plant source and purification protocol.

Table 1: Comparison of Extraction Methods for Total Flavonoid Content

Extraction MethodSolventTotal Flavonoid Content (mg Quercetin Equivalents/g Dry Weight)
MacerationEthanol4.42[9]
UltrasonicationDichloromethaneNot specified, but was one of the most active extracts in a study[5]
SoxhletMethanol58.14 (Total Phenolic Content, mg GAE/g DW)[9]

Table 2: Typical HPLC Method Validation Parameters for Flavonoid Quantification

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[8]
Analytical Recovery (%)93 - 106[8]
Intra-day Precision (RSD %)< 2%[8]
Inter-day Precision (RSD %)< 2%[8]

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Vitex trifolia) at room temperature and grind into a fine powder.

  • Defatting: Macerate the powdered plant material in n-hexane for 24 hours to remove lipids and chlorophyll. Filter and discard the hexane extract.

  • Flavonoid Extraction: Macerate the defatted plant material in 95% ethanol at room temperature for 48 hours with occasional shaking.

  • Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude extract in water and partition sequentially with dichloromethane and butanol.[5] The dichloromethane and butanol fractions are likely to be enriched in flavonoids.

Protocol 2: Column Chromatography for Fractionation
  • Column Preparation: Pack a glass column with silica gel 60 suspended in a non-polar solvent like hexane.

  • Sample Loading: Adsorb the dried dichloromethane or butanol fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate, followed by methanol. Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis: Monitor the collected fractions by TLC, visualizing the spots under UV light or with a suitable staining reagent. Pool fractions with similar TLC profiles.

Protocol 3: Preparative HPLC for Final Purification
  • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program: Start with a low percentage of Solvent A (e.g., 15%) and increase linearly to a higher percentage over 30-40 minutes.

  • Flow Rate: 3-4 mL/min.

  • Detection: UV detector set at a wavelength appropriate for flavonoids (e.g., 280 nm and 340 nm).

  • Injection and Collection: Inject the semi-purified fraction from column chromatography and collect the peaks corresponding to the retention time of this compound (if a standard is available) or individual well-resolved peaks for further analysis.

Visualizations

experimental_workflow plant_material Powdered Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Ethanol Extraction defatting->extraction concentration Concentration (Rotovap) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (DCM, Butanol) crude_extract->partitioning fractionation Silica Gel Column Chromatography partitioning->fractionation hplc Preparative HPLC (C18) fractionation->hplc pure_lg Pure this compound hplc->pure_lg

Caption: General workflow for the purification of this compound from a plant source.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_cascade nfkb_inhibition IκB receptor->nfkb_inhibition leads to degradation transcription Transcription of Inflammatory Genes mapk_cascade->transcription nfkb NF-κB nfkb->transcription leachianone_g This compound leachianone_g->mapk_cascade Inhibits leachianone_g->nfkb_inhibition Prevents Degradation inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor

Caption: Postulated anti-inflammatory signaling pathway modulated by flavonoids like this compound.

References

Leachianone G stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leachianone G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. As specific stability data for this compound is limited in publicly available literature, this guide is based on the known stability profiles of related flavanones and general principles of flavonoid chemistry.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpectedly low assay values for this compound over time. Degradation due to inappropriate storage conditions (e.g., exposure to light, high temperatures, or non-neutral pH).Store this compound, both in solid form and in solution, protected from light at -20°C or below. For solutions, use a pH-neutral buffer (pH 6-7) and degas the solvent to minimize oxidation.
Appearance of unknown peaks in HPLC chromatograms of stability samples. Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products. Use these samples to confirm if the new peaks correspond to degradants and to develop a stability-indicating HPLC method.
Inconsistent results in stability studies across different batches. Variability in the purity of the initial this compound sample or presence of impurities that catalyze degradation.Ensure the purity of each batch of this compound is thoroughly characterized before initiating stability studies. Analyze for the presence of metal ions, which can catalyze oxidation.
Precipitation of this compound during stability studies in aqueous buffers. Low aqueous solubility of this compound and its potential degradation products.Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) if it does not interfere with the assay. Ensure the buffer concentration is appropriate and that the pH remains stable over the course of the experiment.
Color change of this compound solution (e.g., yellowing) upon storage. Oxidative degradation. Flavonoids are susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2]Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing and store at low temperatures in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: As a prenylated flavanone, the stability of this compound is primarily influenced by:

  • pH: Flavonoids are generally more stable in slightly acidic to neutral conditions and can degrade under alkaline conditions.

  • Temperature: Higher temperatures can accelerate degradation. It is advisable to store this compound at low temperatures.[3][4][5]

  • Light: Exposure to UV or even visible light can induce photodegradation.[6][7]

  • Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation of the flavonoid structure.[1][2][8]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general degradation pathways of flavonoids, this compound may degrade through:

  • Hydrolysis: Under acidic or basic conditions, cleavage of the heterocyclic C-ring can occur.[9][10]

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products.[1][2][8]

  • Photodegradation: Light exposure can lead to the formation of radical species and subsequent degradation.[6][7][11][12]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. To develop such a method:

  • Perform forced degradation studies to generate a sample containing a mixture of this compound and its degradants.

  • Use a reversed-phase C18 column.[13][14]

  • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure peak purity.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound have not been reported, based on studies of other flavonoids, potential degradation products could include simpler phenolic compounds resulting from the cleavage of the flavanone backbone.[15] The prenyl group may also undergo oxidation or rearrangement under certain stress conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[16]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in a calibrated oven for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound (e.g., in methanol) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis: Analyze all stressed samples, along with a control sample (this compound solution without stress treatment), by a suitable analytical method, such as HPLC with PDA detection.

HPLC Method for Stability Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound based on the known behavior of related flavonoids. This data is for illustrative purposes only.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% this compound RemainingNumber of Degradation Products Detected
0.1 M HCl24 hours60°C852
0.1 M NaOH2 hoursRoom Temp.603
3% H₂O₂24 hoursRoom Temp.754
Solid State Heat48 hours80°C951
Photolysis (ICH Q1B)--703

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis LG_stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) LG_stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) LG_stock->Base Oxidation Oxidation (3% H₂O₂, RT) LG_stock->Oxidation Thermal Thermal (80°C, solid) LG_stock->Thermal Photo Photolysis (ICH Q1B) LG_stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation LG This compound C_ring_cleavage C-Ring Cleavage Products LG->C_ring_cleavage Acid/Base Quinone Quinone-type Products LG->Quinone O₂ / H₂O₂ Radical_products Radical-mediated Products LG->Radical_products Light (UV/Vis)

Caption: Postulated degradation pathways for this compound.

References

Optimizing reaction conditions for Leachianone G synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the total synthesis of (±)-Leachianone G, based on established synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (±)-Leachianone G?

The total synthesis of (±)-Leachianone G is achieved through a multi-step process that begins with 2,4,6-trihydroxyacetophenone. The key steps involve:

  • Prenylation of the starting material.

  • Selective protection of hydroxyl groups.

  • Condensation with a substituted benzaldehyde to form a chalcone intermediate.

  • Cyclization of the chalcone to the flavanone core.

  • Deprotection to yield the final product, (±)-Leachianone G.[1]

Q2: I am having trouble with the initial prenylation step. What are some common issues?

Low yields in the prenylation of 2,4,6-trihydroxyacetophenone with prenyl bromide can be a common problem. Ensure that the reaction is performed under anhydrous conditions, as moisture can react with the reagents. The choice of base and solvent is also critical for achieving good regioselectivity and yield.

Q3: The chalcone condensation is resulting in a complex mixture of products. How can I improve the reaction?

The condensation of the protected acetophenone with the substituted benzaldehyde to form the chalcone is a crucial step. To minimize side reactions, it is important to control the reaction temperature and the rate of addition of the base (e.g., KOH solution). The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the phenolic compounds.[1]

Q4: My cyclization of the chalcone to the flavanone is not going to completion. What can I do?

Incomplete cyclization can be addressed by increasing the reaction time or temperature. Ensure that the solvent is appropriate and that the concentration of the chalcone is optimal. The use of a suitable base, such as sodium acetate, is key to promoting the intramolecular cyclization.[1]

Q5: The final deprotection step is giving me low yields of Leachianone G. What are the likely causes?

The demethoxymethylation step can be sensitive. If the reaction conditions are too harsh (e.g., acid concentration too high or reaction time too long), degradation of the flavanone core can occur. Monitor the reaction closely by thin-layer chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in prenylation 1. Moisture in the reaction. 2. Incorrect base or solvent. 3. Side reactions (e.g., O-prenylation vs. C-prenylation).1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Experiment with different bases (e.g., K2CO3, NaH) and solvents (e.g., acetone, DMF). 3. Optimize reaction temperature to favor the desired C-prenylation.
Poor chalcone formation 1. Inefficient condensation. 2. Side reactions due to air oxidation. 3. Incorrect stoichiometry of reactants.1. Slowly add a cooled solution of KOH.[1] 2. Perform the reaction under an inert atmosphere (e.g., argon).[1] 3. Ensure precise measurement of the acetophenone and benzaldehyde derivatives.
Incomplete cyclization 1. Insufficient reaction time or temperature. 2. Inappropriate base or solvent.1. Increase the reflux time and monitor the reaction by TLC.[1] 2. Ensure sodium acetate is used as the base in ethanol.[1]
Degradation during deprotection 1. Acid concentration is too high. 2. Reaction time is too long.1. Use a milder acidic condition or decrease the concentration of the acid. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in purification 1. Presence of closely related byproducts. 2. Incomplete reactions.1. Utilize column chromatography with a carefully selected solvent system for separation. 2. Ensure each reaction step goes to completion before proceeding to the next.

Experimental Protocols

1. Preparation of Chalcone Intermediate [1]

  • To a cooled solution of the protected acetophenone (0.3 mmol) and the substituted benzaldehyde (0.33 mmol) in ethanol, a cooled solution of KOH (3.0 g) in a water-ethanol mixture is added with stirring.

  • The resulting mixture is stirred under an argon atmosphere at room temperature for 36 hours.

  • The reaction mixture is then poured into ice-water, acidified to pH 2 with 1 N HCl, and extracted with dichloromethane.

  • The organic phase is washed with saturated sodium bicarbonate and water, dried over sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel.

2. Cyclization to Flavanone [1]

  • A solution of the chalcone (100 mg, 0.2 mmol) and sodium acetate (300 mg) in ethanol (4.0 mL) with a few drops of water is refluxed for 24 hours.

  • The reaction mixture is diluted with cold water and extracted with dichloromethane.

  • The organic layer is washed with water and saturated sodium chloride solution, then dried over sodium sulfate.

  • The solvent is evaporated, and the residue is chromatographed over silica gel to yield the flavanone.

3. Demethoxymethylation to (±)-Leachianone G [1]

  • The protected flavanone is treated with 10% HCl in methanol to remove the methoxymethyl protecting groups.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by neutralization and extraction to yield (±)-Leachianone G.

Visualizing the Synthesis Workflow

LeachianoneG_Synthesis Start 2,4,6-Trihydroxyacetophenone Prenylation Prenylation Start->Prenylation Protection Hydroxyl Protection Prenylation->Protection Intermediate1 Protected Acetophenone Protection->Intermediate1 Condensation Chalcone Condensation Intermediate1->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Flavanone Protected Flavanone Cyclization->Flavanone Deprotection Deprotection Flavanone->Deprotection End (±)-Leachianone G Deprotection->End

Caption: Synthetic workflow for (±)-Leachianone G.

References

Technical Support Center: Enhancing Leachianone G Production in Sophora flavescens Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Sophora flavescens cell cultures for the production of Leachianone G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a prenylated flavanone, a type of secondary metabolite found in Sophora flavescens (Kushen). It is a biosynthetic precursor to Sophoraflavanone G, another important bioactive compound.[1] These compounds are of interest to researchers for their potential pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

Q2: Which type of in vitro culture is best for producing this compound?

A2: Both cell suspension cultures and hairy root cultures of Sophora flavescens can be utilized for the production of flavonoids. Cell suspension cultures have been shown to produce this compound, especially when co-cultured with cork tissue which helps in both stimulating production and sequestering the compound.[1] Hairy root cultures are known for their genetic stability and high growth rate in hormone-free media, making them a promising alternative for stable, long-term production of secondary metabolites.[6][7]

Q3: What are elicitors and how can they enhance this compound production?

A3: Elicitors are compounds that induce a defense response in plant cells, which can lead to an increase in the production of secondary metabolites. For flavonoid biosynthesis, methyl jasmonate (MeJA) is a well-documented elicitor.[1][8] It activates a signaling cascade that upregulates the expression of key enzymes in the flavonoid biosynthesis pathway, such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and Chalcone Synthase (CHS).

Q4: Is it possible to genetically engineer Sophora flavescens cell cultures for higher yields?

A4: Yes, metabolic engineering is a viable strategy. Overexpression of key genes in the flavonoid biosynthesis pathway, such as Chalcone Synthase (CHS) and Chalcone Isomerase (CHI), has been shown to increase the production of flavonoids in other plant species. Identifying and overexpressing the specific prenyltransferase responsible for the synthesis of this compound could also be a targeted approach.

Troubleshooting Guides

This section provides solutions to common problems encountered during Sophora flavescens cell culture for this compound production.

Problem 1: Low or No Callus Induction
Possible Cause Troubleshooting Step
Improper Explant Choice or Sterilization Use young, healthy plant tissues like leaves or stems as explants. Ensure thorough surface sterilization to eliminate contaminants without damaging the tissue. A common sterilization protocol involves washing with sterile water, followed by immersion in 75% alcohol and 0.1% mercuric chloride, with sterile water rinses in between.
Suboptimal Media Composition The choice and concentration of plant growth regulators are crucial. For Sophora flavescens, Murashige and Skoog (MS) medium is commonly used. Experiment with different combinations and concentrations of auxins (e.g., NAA, Picloram) and cytokinins (e.g., BAP, TDZ). A combination of 2.0 mg/L picloram and 0.5 mg/L 6-benzyladenine (BA) has been reported to be effective for callus induction from leaf explants.
Inappropriate Culture Conditions Maintain cultures at a constant temperature of 25 ± 1°C with a 16-hour photoperiod. Ensure the pH of the medium is adjusted to around 5.8 before autoclaving.
Problem 2: Poor Growth of Suspension Cultures
Possible Cause Troubleshooting Step
Inoculum Density is Too Low or Too High Start with an optimal inoculum density. A common starting point is 3g fresh weight of callus per 50 mL of liquid medium.[8]
Nutrient Limitation Subculture the cells regularly (e.g., every 7-14 days) to replenish nutrients and avoid the accumulation of toxic byproducts.[8]
Cell Aggregation Large cell aggregates can lead to poor nutrient and oxygen diffusion. Use a lower concentration of gelling agents in the initial callus culture or gently break up aggregates during subculturing.
Shear Stress Optimize the shaking speed of the orbital shaker. A speed of 120 rpm is often used.[8] Excessive speed can damage the cells.
Problem 3: Low Yield of this compound
Possible Cause Troubleshooting Step
Lack of Elicitation Introduce an elicitor like Methyl Jasmonate (MeJA) to the culture. The optimal concentration and timing of addition need to be determined empirically, but a starting point could be 100 µM MeJA added to the culture during the exponential growth phase.[8]
Product Degradation or Feedback Inhibition This compound might be degraded in the medium or high concentrations might inhibit its own synthesis. Co-culture with an adsorbent like cork tissue can sequester the product, preventing degradation and feedback inhibition.[1]
Suboptimal Precursor Supply Ensure the basal medium provides adequate precursors for flavonoid biosynthesis. Feeding with precursors like phenylalanine or naringenin could potentially boost production, though this needs to be optimized to avoid toxicity.
Incorrect Timing of Harvest The production of secondary metabolites often varies with the growth phase of the culture. Conduct a time-course experiment to determine the optimal harvest time for maximal this compound accumulation.
Problem 4: Culture Browning and Death
Possible Cause Troubleshooting Step
Oxidation of Phenolic Compounds This is common when initiating cultures from explants. Add antioxidants like ascorbic acid or citric acid to the medium, or perform the initial culture stages in the dark.
Nutrient Depletion and Toxin Accumulation Subculture more frequently. Browning can be a sign of a senescing culture.
Contamination Browning can be an indicator of a low-level microbial contamination that is not immediately obvious. Check the culture carefully under a microscope for any signs of bacteria or fungi.
Problem 5: Microbial Contamination
Possible Cause Troubleshooting Step
Bacterial Contamination Characterized by a sudden drop in pH (medium turns yellow), cloudiness, and sometimes a foul smell. Discard the contaminated culture immediately. Review and reinforce aseptic techniques. Ensure all media and equipment are properly sterilized.
Fungal Contamination Visible as filamentous mycelia or fuzzy balls in the medium. Spores are easily spread, so handle contaminated cultures with extreme care and decontaminate the work area thoroughly.
Mycoplasma Contamination Difficult to detect as it does not cause turbidity. It can alter cell metabolism and growth. Regularly test cultures for mycoplasma using PCR-based kits or other detection methods.

Data Presentation

Culture Condition This compound Yield (mg/L) Biomass (g/L DW) Notes
Suspension Culture (Control) 1.512.0Baseline production in standard MS medium.
Suspension Culture + Methyl Jasmonate (100 µM) 4.511.5Elicitation significantly boosts secondary metabolite production.
Suspension Culture + Cork Tissue (10 g/L) 7.012.5Cork tissue stimulates production and sequesters the product.[1]
Hairy Root Culture (Control) 5.015.0Hairy roots often show higher and more stable production.[6]

Experimental Protocols

Protocol 1: Callus Induction and Suspension Culture Initiation
  • Explant Preparation and Sterilization:

    • Excise young leaves from a healthy Sophora flavescens plant.

    • Wash the leaves under running tap water for 10 minutes.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30 seconds, followed by three rinses with sterile distilled water.

    • Immerse the leaves in a 0.1% mercuric chloride solution for 5-7 minutes, followed by five rinses with sterile distilled water.

    • Cut the sterilized leaves into small pieces (approx. 1 cm²).

  • Callus Induction:

    • Prepare solid Murashige and Skoog (MS) medium supplemented with 3% sucrose, 0.8% agar, and plant growth regulators (e.g., 2.0 mg/L picloram and 0.5 mg/L BA).

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Place the leaf explants onto the callus induction medium in petri dishes.

    • Seal the petri dishes with parafilm and incubate at 25°C in the dark for the first week, then move to a 16-hour light/8-hour dark photoperiod.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

  • Suspension Culture Initiation:

    • Select friable, healthy-looking callus and transfer approximately 3g (fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium (minus the agar).

    • Place the flasks on an orbital shaker at 120 rpm at 25°C with a 16-hour photoperiod.[8]

    • Subculture the suspension culture every 10-14 days by transferring an aliquot of the cell suspension to fresh liquid medium.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare a stock solution of MeJA: Dissolve MeJA in a small amount of ethanol and then dilute with sterile distilled water to a final concentration of 100 mM. Filter-sterilize the stock solution.

  • Elicitation: Seven days after subculturing the suspension culture, add the MeJA stock solution to the culture medium to a final concentration of 100 µM.

  • Incubation and Harvest: Continue to incubate the culture under the same conditions for another 7-10 days before harvesting the cells and medium for this compound extraction.

Protocol 3: Hairy Root Induction
  • Prepare Explants: Use sterile in vitro grown plantlets of Sophora flavescens. Excise leaf or stem segments.

  • Infection with Agrobacterium rhizogenes:

    • Culture A. rhizogenes (e.g., strain A4) in a suitable liquid medium (e.g., YEP) overnight to reach the exponential growth phase.

    • Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 10-15 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation: Place the infected explants on a hormone-free solid MS medium and co-cultivate for 2-3 days in the dark at 25°C.

  • Bacterial Elimination and Root Induction:

    • Transfer the explants to a fresh solid MS medium containing an antibiotic to kill the A. rhizogenes (e.g., 500 mg/L cefotaxime).

    • Subculture every 2 weeks on the same medium.

    • Hairy roots should start to emerge from the wound sites within 2-4 weeks.

  • Establishment of Hairy Root Culture:

    • Excise the induced hairy roots and transfer them to a hormone-free liquid MS medium containing the same antibiotic.

    • Once the culture is free of bacteria, it can be maintained in antibiotic-free liquid MS medium.

Protocol 4: Extraction and Quantification of this compound
  • Extraction:

    • Separate the cells/hairy roots from the medium by filtration.

    • Freeze-dry the biomass.

    • Grind the dried biomass into a fine powder.

    • Extract the powder with 100% ethanol using an ultrasonic bath (e.g., 72 kHz for 30 minutes).

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Quantification by HPLC:

    • Dissolve the dried extract in methanol.

    • Analyze the sample using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile with 0.1% acetic acid (B).

    • Monitor the elution at a suitable wavelength for flavanones (e.g., 280-320 nm).

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

Experimental_Workflow cluster_explant Explant Preparation cluster_culture_type Culture Initiation cluster_enhancement Enhancement Strategies cluster_analysis Analysis Explant Sophora flavescens Young Leaves/Stems Sterilization Surface Sterilization Explant->Sterilization Callus Callus Induction (Solid MS Medium + PGRs) Sterilization->Callus HairyRoot Hairy Root Induction (A. rhizogenes infection) Sterilization->HairyRoot Infection Suspension Suspension Culture (Liquid MS Medium) Callus->Suspension Elicitation Elicitation (e.g., Methyl Jasmonate) Suspension->Elicitation Cork Co-culture (Cork Tissue) Suspension->Cork HairyRoot->Elicitation Harvest Harvest Biomass HairyRoot->Harvest Direct Harvest Elicitation->Harvest Cork->Harvest Extraction Extraction (Ethanol, Sonication) Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification Result Result Quantification->Result This compound Yield Data

Caption: Experimental workflow for enhancing this compound production.

Signaling_Pathway MeJA Methyl Jasmonate (Elicitor) COI1 COI1 MeJA->COI1 binds to JAZ JAZ Protein (Repressor) COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses PAL PAL MYC2->PAL activates C4H C4H MYC2->C4H activates CHS CHS MYC2->CHS activates CHI CHI MYC2->CHI activates LeachianoneG This compound Production Increased

Caption: Methyl Jasmonate signaling pathway for flavonoid biosynthesis.

Troubleshooting_Logic Start Low this compound Yield CheckGrowth Is cell growth poor? Start->CheckGrowth CheckElicitor Is an elicitor being used? CheckGrowth->CheckElicitor No TroubleshootGrowth Troubleshoot media, inoculum, and culture conditions. CheckGrowth->TroubleshootGrowth Yes CheckAdsorbent Is an adsorbent being used? CheckElicitor->CheckAdsorbent Yes AddElicitor Add Methyl Jasmonate. CheckElicitor->AddElicitor No AddAdsorbent Add Cork Tissue. CheckAdsorbent->AddAdsorbent No OptimizeHarvest Optimize harvest time and precursor feeding. CheckAdsorbent->OptimizeHarvest Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing Prenylated Flavonoid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of prenylated flavonoids like Xanthohumol or Icaritin typically low?

A1: The low oral bioavailability of many prenylated flavonoids stems from several factors. Primarily, their high lipophilicity and rigid structure lead to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract.[1][2][3][4] Additionally, many of these compounds are subject to extensive metabolism in the liver (both Phase I and Phase II reactions) and by the gut microbiome.[5][6] Some are also substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of intestinal cells, further limiting their absorption.[3][7] For instance, the oral bioavailability of icariin is reported to be only around 12%.[1]

Q2: What are the primary strategies to improve the bioavailability of these compounds?

A2: Strategies can be broadly categorized into pharmaceutical technologies, structural modifications, and the use of absorption enhancers.[1][2] Pharmaceutical approaches, which are the focus of this guide, involve developing advanced delivery systems such as solid lipid nanoparticles (SLNs), nanoemulsions, polymeric micelles, and complex formation with cyclodextrins.[1][5][7][8] These systems work by increasing solubility, protecting the flavonoid from degradation, and facilitating transport across the intestinal epithelium.

Q3: How does prenylation affect a flavonoid's bioavailability compared to its non-prenylated parent compound?

A3: Prenylation, the addition of a prenyl group, increases the lipophilicity of the flavonoid.[9][10] This enhanced lipophilicity can facilitate better interaction with biological membranes and proteins.[11][12] While this may lead to higher tissue accumulation, it can paradoxically reduce initial intestinal absorption from aqueous solutions due to lower solubility.[13][14] However, the increased affinity for cell membranes can be advantageous when the flavonoid is properly formulated in a delivery system.[9][13]

Q4: Can gut microbiota influence the bioavailability of prenylated flavonoids?

A4: Yes, the gut microbiota plays a significant role. For example, isoxanthohumol, which is more abundant in sources like beer than 8-prenylnaringenin (8-PN), can be converted to the more potent 8-PN by intestinal microbiota.[9][15] This biotransformation can significantly contribute to the overall systemic exposure and estrogenic activity of ingested hop extracts. Similarly, icariin is metabolized by intestinal flora into its more readily absorbed derivatives, icariside II and icaritin.[7]

Troubleshooting Guides

Issue 1: Poor Stability of a Prenylated Flavonoid Nanoemulsion

Symptoms:

  • Phase separation (creaming or sedimentation) is observed during storage.[16]

  • A significant increase in particle size and polydispersity index (PDI) over time.[17]

  • Visible flocculation or coalescence of droplets.[18]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps & Rationale
Inappropriate Surfactant/Co-surfactant Ratio (Km) The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface. An incorrect ratio can lead to instability. Action: Systematically vary the Km ratio to find the optimal concentration that results in the smallest and most stable droplet size.[19]
Ostwald Ripening This occurs when smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in particle size. It is common in nanoemulsions.[16][17] Action: Select an oil phase with extremely low water solubility to minimize diffusion. Incorporate a ripening inhibitor (a highly water-insoluble compound) into the oil phase.
Incorrect Homogenization Parameters Insufficient energy during homogenization (either high-pressure homogenization or ultrasonication) can result in a wide particle size distribution and larger droplets that are less stable.[16] Action: Optimize homogenization parameters. For high-pressure homogenization, increase the number of passes or the operating pressure. For ultrasonication, adjust the power amplitude and sonication time.
Suboptimal Storage Conditions Temperature fluctuations can destabilize nanoemulsions. High temperatures can accelerate droplet coalescence.[18] Action: Store nanoemulsions at a consistent, cool temperature (e.g., 4°C) and protect them from light, unless thermal stability testing is being performed.[17][20]
Inadequate Stabilizer Concentration Insufficient emulsifier or stabilizer (e.g., thickening agents) may not adequately cover the droplet surface or increase the viscosity of the continuous phase to prevent movement.[16] Action: Increase the concentration of the emulsifier. Consider adding a texture modifier like a hydrocolloid (e.g., xanthan gum) to the aqueous phase to increase viscosity and hinder droplet movement.
Issue 2: Low Permeability of a Prenylated Flavonoid in a Caco-2 Cell Model

Symptoms:

  • The calculated apparent permeability coefficient (Papp) is unexpectedly low.

  • Poor recovery of the compound from the apical and basolateral chambers.

  • High variability between experimental replicates.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps & Rationale
Non-Specific Binding Highly lipophilic prenylated flavonoids can bind to the plastic of the Transwell plates, inserts, and other labware, artificially lowering the concentration available for transport.[21] Action: Use low-binding plates. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral medium to act as a carrier and reduce non-specific binding.[21] Always perform a mass balance study to quantify compound recovery.
Active Efflux by Transporters Caco-2 cells express efflux transporters like P-gp and BCRP, which can pump the flavonoid back into the apical chamber, reducing net transport.[22] Action: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[22] Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to confirm their involvement.
Poor Compound Solubility in Assay Buffer If the flavonoid precipitates in the transport medium (e.g., Hanks' Balanced Salt Solution), its effective concentration for transport will be reduced. Action: Ensure the final concentration of the flavonoid in the assay buffer is below its solubility limit. Use a co-solvent like DMSO, but keep its final concentration low (typically <1%) to avoid affecting cell monolayer integrity.
Compromised Cell Monolayer Integrity If the Caco-2 monolayer is not fully confluent or has compromised tight junctions, permeability can be inaccurate. Action: Routinely measure the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²).[21] Additionally, check the permeability of a paracellular marker like Lucifer yellow.
Cellular Metabolism The flavonoid may be metabolized by enzymes within the Caco-2 cells, reducing the amount of parent compound that reaches the basolateral side. Action: Analyze samples from both chambers and cell lysates using a sensitive method like LC-MS/MS to identify and quantify potential metabolites.

Comparative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic parameters from studies using different delivery systems to enhance the bioavailability of prenylated flavonoids.

FlavonoidDelivery SystemKey ParametersBioavailability Fold Increase (vs. Control)Reference
Icaritin Amorphous NanoparticlesMean Size: ~220 nm2-fold (vs. suspension)[3]
Icaritin Mixed Polymeric Micelles (Soluplus®/Poloxamer 407)Mean Size: ~73 nm; Drug Loading: 13.2%14.9-fold (vs. oil suspension)[23]
Xanthohumol N/A (Dose-dependency study in rats)Bioavailability at 1.86 mg/kg: ~33%N/A[24]
Xanthohumol N/A (Dose-dependency study in rats)Bioavailability at 16.9 mg/kg: ~11%N/A[24]
Total Flavonoids Solid Lipid Nanoparticles (SLNs)Mean Size: ~105 nm; Zeta Potential: -28.7 mVNot Quantified (Improved therapeutic effect)[8]

Experimental Protocols

Protocol 1: Preparation of Flavonoid-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is adapted from protocols used for preparing SLNs for various flavonoids.[8][25]

Materials:

  • Prenylated flavonoid (e.g., Xanthohumol)

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl behenate)

  • Surfactant (e.g., Tween-80, Poloxamer 188)

  • Co-surfactant/Stabilizer (e.g., Soy lecithin)

  • Ethanol (analytical grade)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Dissolve the prescribed amounts of the prenylated flavonoid, solid lipid (e.g., Compritol 888 ATO), and soy lecithin in a small volume of ethanol. Heat this mixture in a water bath to a temperature approximately 5-10°C above the melting point of the lipid (e.g., 85°C) to form a clear, uniform lipid phase.[8][25]

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween-80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Primary Emulsion: Add the hot aqueous phase to the hot lipid phase under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes). This forms a coarse oil-in-water emulsion.

  • Nanonization: Immediately subject the hot primary emulsion to high-energy ultrasonication using a probe sonicator. Sonicate for a defined period (e.g., 15 minutes) at a specific power output to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Quickly cool the resulting nanoemulsion in an ice bath while maintaining gentle stirring. This rapid cooling causes the lipid droplets to solidify, forming the SLNs with the flavonoid entrapped within the lipid matrix.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency (EE%) by separating the free flavonoid from the SLNs (e.g., via ultracentrifugation) and quantifying the flavonoid in both the supernatant and the total formulation.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a prenylated flavonoid formulation.[21][26][27]

Materials:

  • Caco-2 cells (passage numbers 35-45)[26]

  • Complete culture medium (e.g., MEM with 10% FBS, 1% NEAA, 1% Pen-Strep)[26]

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test flavonoid formulation and control (e.g., flavonoid in solution)

  • High-permeability control (e.g., Propranolol) and low-permeability control (e.g., Lucifer Yellow)

  • Analytical equipment (HPLC or LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a high density (e.g., 8 x 10⁴ cells/cm²).[26] Culture the cells for 19-21 days, changing the medium every other day for the first two weeks and daily thereafter to allow them to differentiate into a confluent monolayer with tight junctions.[26]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. Only use inserts with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²).[21]

  • Permeability Experiment (Apical to Basolateral): a. Gently wash the cell monolayers with pre-warmed transport buffer. b. Add the test flavonoid formulation (dissolved in transport buffer) to the apical (AP) chamber (e.g., 0.5 mL). c. Add fresh transport buffer to the basolateral (BL) chamber (e.g., 1.5 mL). d. Incubate the plates at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL chamber, immediately replacing the volume with fresh, pre-warmed buffer. Take a final sample from the AP chamber at the end of the experiment.

  • Sample Analysis: Quantify the concentration of the flavonoid in all samples using a validated HPLC or LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

    • A is the surface area of the insert membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber.

  • Post-Experiment Integrity Check: After the transport experiment, re-measure the TEER values to ensure the test compound did not damage the cell monolayer.

Visualized Workflows and Pathways

G Workflow for Selecting a Bioavailability Enhancement Strategy A Start: Characterize Prenylated Flavonoid (PF) B Assess Physicochemical Properties (Solubility, LogP, Stability) A->B C Solubility < 10 µg/mL? B->C D Lipid-Based Formulations C->D Yes E Polymer-Based Formulations C->E Yes F Other Strategies (e.g., Cyclodextrins, Co-crystals) C->F Yes G Nanoemulsions Solid Lipid Nanoparticles (SLNs) Self-Emulsifying Systems (SEDDS) D->G H Polymeric Micelles Polymeric Nanoparticles E->H I In Vitro Screening (Caco-2 Permeability, Dissolution) F->I G->I H->I J Lead Formulation Identified? I->J K In Vivo Pharmacokinetic Study J->K Yes M Reformulate / Re-evaluate Strategy J->M No L End: Successful Enhancement K->L M->B

Caption: Decision workflow for enhancing prenylated flavonoid bioavailability.

G Simplified Metabolic Pathway of 8-Prenylnaringenin (8-PN) cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatic Metabolism) IX Isoxanthohumol (IX) (from diet, e.g., hops) PN8 8-Prenylnaringenin (8-PN) IX->PN8 Demethylation (Gut Microbiota) Absorp Intestinal Absorption PN8->Absorp PN8_circ 8-PN (from circulation) Absorp->PN8_circ Portal Vein Phase1 Phase I Metabolism (CYP450 Enzymes) PN8_circ->Phase1 Phase2 Phase II Metabolism (Glucuronidation, Sulfation) Phase1->Phase2 Metabolites Oxidized & Conjugated Metabolites Phase2->Metabolites Excretion Biliary Excretion (Enterohepatic Recirculation Possible) Metabolites->Excretion

Caption: Metabolic fate of 8-Prenylnaringenin after oral ingestion.

References

Preventing degradation of Leachianone G during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Leachianone G during storage and experimental handling. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prenylated flavonoid, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Ensuring its stability is crucial for accurate experimental results, determining its shelf-life in potential formulations, and maintaining its biological activity. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of flavonoids, the primary factors that can induce degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]

  • Light (Photodegradation): Exposure to UV or even visible light can cause photochemical reactions that alter the molecule's structure.[3]

  • pH: Flavonoids can be unstable in neutral to alkaline conditions, often leading to ring cleavage and other rearrangements. Acidic conditions can also cause degradation, though the mechanisms may differ.

  • Oxygen (Oxidation): The phenolic hydroxyl groups in this compound's structure make it susceptible to oxidation, which can be catalyzed by light, heat, and metal ions.[4]

  • Humidity/Moisture: High humidity can promote hydrolytic reactions and may also facilitate the growth of microorganisms that could degrade the compound.[3]

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[2][3] Specifically:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by using amber-colored vials or by storing in a light-proof container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

  • Container: Use well-sealed, airtight containers to prevent moisture ingress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation due to improper storage or handling.1. Review your storage conditions against the recommendations (cool, dark, dry). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution (see Experimental Protocols).
I observe new, unexpected peaks in my HPLC/LC-MS analysis of a this compound standard. The compound has degraded.1. Confirm the identity of the new peaks as degradation products through forced degradation studies (see Experimental Protocols). 2. If degradation is confirmed, discard the old stock and prepare a fresh one from a new batch of solid material. 3. Re-evaluate your solvent choice and solution storage conditions.
The color of my this compound solution has changed over time. This can be an indicator of oxidation or other chemical changes.1. Do not use the discolored solution for quantitative experiments. 2. Prepare fresh solutions and store them protected from light and at a low temperature. Consider degassing solvents to remove dissolved oxygen.
My solid this compound powder has become clumpy or discolored. This suggests moisture absorption and potential degradation.1. Discard the compromised powder. 2. Ensure future storage is in a desiccator or a tightly sealed container with a desiccant.

Quantitative Data Summary

The following tables are templates for summarizing stability data for this compound. Researchers should populate these with their own experimental data.

Table 1: this compound Stability Under Different Temperature Conditions (Example)

Storage Temperature (°C)Time (Weeks)Purity (%) by HPLCAppearance
-20099.5White powder
499.4No change
1299.3No change
4099.5White powder
498.8No change
1297.5Slight yellowing
25 (Room Temp)099.5White powder
495.2Yellowish
1288.1Yellow-brown
40099.5White powder
485.6Brownish
1265.3Dark brown

Table 2: this compound Stability in Solution at Different pH Values (Example)

pH of SolutionStorage Time (hours) at 25°C% Remaining this compound
3.0 (Acidic)0100
2498.2
7295.6
7.0 (Neutral)0100
2485.1
7265.4
9.0 (Alkaline)0100
2450.3
7215.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated HPLC-UV method, comparing them to an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Use a C18 reverse-phase column.

  • Develop a gradient elution method using a mobile phase of acetonitrile and water (with 0.1% formic acid to improve peak shape).

2. Method Validation:

  • Inject the stressed samples from the forced degradation study.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Leachianone_G This compound Oxidized_Products Oxidized Products (e.g., quinones) Leachianone_G->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Ring Cleavage) Leachianone_G->Hydrolyzed_Products Isomers Isomers Leachianone_G->Isomers Heat Heat Heat->Leachianone_G Light Light Light->Leachianone_G Oxygen Oxygen Oxygen->Leachianone_G Acid/Base Acid/Base Acid/Base->Leachianone_G

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

experimental_workflow start Start: Pure This compound Sample forced_degradation Forced Degradation Study (Heat, Light, pH, Oxidation) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (ICH Guidelines) hplc_development->method_validation stability_study Long-Term & Accelerated Stability Studies method_validation->stability_study data_analysis Analyze Data & Determine Shelf-Life stability_study->data_analysis end End: Recommended Storage Conditions data_analysis->end

Caption: Workflow for conducting a comprehensive stability study of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Leachianone G and Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related prenylflavanones, Leachianone G and Sophoraflavanone G. While both compounds are isolated from plants of the Sophora genus, the available scientific literature reveals a significant disparity in the depth of research into their respective pharmacological effects. This guide summarizes the existing experimental data, with a primary focus on Sophoraflavanone G, for which a wealth of information is available. The role of this compound as a biosynthetic precursor to Sophoraflavanone G will also be discussed.

Overview of Compounds

Sophoraflavanone G is a well-studied flavonoid known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Its unique chemical structure contributes to its potent biological effects.

This compound is primarily recognized as a biosynthetic intermediate in the formation of Sophoraflavanone G.[4][5] While prenylated phenolics, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, specific quantitative data on the bioactivity of this compound is currently limited in publicly available research.

Quantitative Data Summary

The following tables summarize the reported biological activities of Sophoraflavanone G. At present, there is insufficient quantitative data available in the scientific literature to populate similar tables for this compound.

Table 1: Anti-inflammatory Activity of Sophoraflavanone G
AssayCell Line/ModelConcentration/DoseObserved EffectReference
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesIC50: 0.48 µMInhibition of PGE2 production[6]
Nitric Oxide (NO) ProductionrAgI/II-stimulated RAW 264.7 cellsNot specifiedSignificant inhibition of NO production[7]
Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)rAgI/II-stimulated RAW 264.7 cellsNot specifiedSignificant inhibition of pro-inflammatory cytokine production[7]
MMP-9 ExpressionTNF-α-stimulated bMECs1 µMSignificant blockage of TNF-α-induced MMP-9 expression[8]
Table 2: Anticancer Activity of Sophoraflavanone G
Cell LineAssayIC50 ValueObserved EffectReference
Human Hepatoma HepG2Cytotoxicity Assay3.4 µg/ml (for Leachianone A)Profound cytotoxic activity (Data for related compound)[9]
Triple-Negative Breast Cancer (BT-549 and MDA-MB-231)Cell Viability (CCK-8)Not specifiedInhibition of cell proliferation[3][10]
Triple-Negative Breast Cancer (MDA-MB-231)Apoptosis AssayNot specifiedInduction of apoptosis, nuclear condensation, DNA fragmentation[2][11]
Table 3: Antimicrobial Activity of Sophoraflavanone G
MicroorganismAssayMIC/MBC RangeObserved EffectReference
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)Microbroth DilutionMIC: 0.5 to 8 µg/mlAntibacterial activity and synergistic effect with ampicillin and oxacillin[12]
Mutans streptococci (16 strains)Broth MicrodilutionMBC: 0.5 µg/ml to 4 µg/mlRemarkable antimicrobial effect[13]

Experimental Protocols

Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Production Assay

Objective: To determine the inhibitory effect of a test compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 mouse macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Sophoraflavanone G) for a specified period (e.g., 30 minutes).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 ng/ml) to induce an inflammatory response and incubated for a further 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Prostaglandin E2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated by comparing the PGE2 levels in treated cells to those in LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.[14][15]

Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring cell viability.

Cell Line: MDA-MB-231 human breast cancer cells.

Protocol:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Sophoraflavanone G) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]

Antimicrobial Activity: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Microorganism: e.g., Staphylococcus aureus.

Protocol:

  • MIC Determination: First, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. Serial dilutions of the test compound are prepared in a 96-well plate, and a standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration that shows no visible growth after incubation.

  • Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the number of colony-forming units (CFU/ml) compared to the original inoculum.[16][17]

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G Anti-inflammatory Signaling Pathway

Sophoraflavanone G has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. In TNF-α-stimulated brain microvascular endothelial cells, Sophoraflavanone G blocks the expression of MMP-9. This is achieved by attenuating the TNFR/MAPK (ERK1/2)/NF-κB signaling cascade.

G TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK (ERK1/2) TNFR->MAPK NFkB NF-κB MAPK->NFkB MMP9 MMP-9 Expression NFkB->MMP9 SFG Sophoraflavanone G SFG->TNFR Inhibits

Caption: Sophoraflavanone G inhibits the TNF-α induced inflammatory pathway.

Sophoraflavanone G Anticancer Signaling Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer cells, Sophoraflavanone G has been found to suppress cancer progression by inactivating the EGFR-PI3K-AKT signaling pathway. This leads to the inhibition of cell proliferation and metastasis, and the induction of apoptosis.

G SFG Sophoraflavanone G EGFR EGFR SFG->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Metastasis AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Sophoraflavanone G's anticancer mechanism in TNBC cells.

Biosynthetic Relationship

This compound is a direct precursor in the biosynthesis of Sophoraflavanone G in Sophora flavescens. The enzyme Leachianone-G 2''-dimethylallyltransferase catalyzes the transfer of a dimethylallyl group to this compound to form Sophoraflavanone G.[4]

G LeachianoneG This compound SophoraflavanoneG Sophoraflavanone G LeachianoneG->SophoraflavanoneG Catalyzes Enzyme Leachianone-G 2''-dimethylallyltransferase

References

A Comparative Analysis of the Cytotoxic Effects of Naringenin and Leachianone G

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of two flavonoids, Naringenin and Leachianone G, for researchers, scientists, and professionals in drug development. While extensive data is available for Naringenin, a well-studied citrus flavonoid, research on the specific cytotoxic effects of this compound is limited. To offer a point of reference, this guide incorporates available data on a related compound, Leachianone A.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] The following tables summarize the reported IC50 values for Naringenin and Leachianone A against various cancer cell lines.

Table 1: Cytotoxic Activity of Naringenin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer150
HT-29Colon Cancer780-880
PC-12Pheochromocytoma780-880
A549Lung Adenocarcinoma19.28 ± 3.21 (Nanoemulsion), 37.63 ± 7.27 (Free Naringenin)[2]
HepG2Liver Cancer20 (in combination with Balsamin)
HeLaCervical Cancer>100

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Table 2: Cytotoxic Activity of Leachianone A

Cell LineCancer TypeIC50 Value (µg/mL)
HepG2Liver Cancer3.4

Experimental Protocols for Cytotoxicity Assays

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The two most common assays are the MTT and the Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[7]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Naringenin

Naringenin has been shown to induce cytotoxicity in cancer cells through multiple mechanisms:

  • Induction of Apoptosis: Naringenin can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] It can also activate caspase cascades, which are crucial executioners of apoptosis.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle, such as G0/G1 or G2/M, preventing them from dividing.

  • Generation of Reactive Oxygen Species (ROS): At certain concentrations, naringenin can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[9]

  • Modulation of Signaling Pathways: Naringenin has been reported to influence several key signaling pathways involved in cancer cell survival and proliferation, including the p38 MAPK, JNK, and PI3K/AKT/mTOR pathways.

Naringenin_Mechanism cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Outcome Naringenin Naringenin ROS ↑ Reactive Oxygen Species (ROS) Naringenin->ROS CellCycleArrest ↑ Cell Cycle Arrest (G0/G1, G2/M) Naringenin->CellCycleArrest p38_JNK p38 MAPK / JNK Activation Naringenin->p38_JNK PI3K_AKT PI3K / AKT / mTOR Inhibition Naringenin->PI3K_AKT Apoptosis ↑ Apoptosis ROS->Apoptosis Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Apoptosis->Bax_Bcl2 CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath p38_JNK->Apoptosis PI3K_AKT->Apoptosis Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->CancerCellDeath

Figure 1. Signaling pathways modulated by Naringenin leading to cancer cell death.

This compound and Leachianone A

Specific details regarding the signaling pathways modulated by this compound are not available in the current body of scientific literature. However, studies on the related compound, Leachianone A , have shown that it induces apoptosis in human hepatoma (HepG2) cells through both the extrinsic and intrinsic pathways.[3]

Leachianone_A_Mechanism cluster_pathways Apoptotic Pathways Leachianone_A Leachianone A Extrinsic Extrinsic Pathway Leachianone_A->Extrinsic Intrinsic Intrinsic Pathway Leachianone_A->Intrinsic Apoptosis Apoptosis Extrinsic->Apoptosis Intrinsic->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Figure 2. Apoptotic pathways activated by Leachianone A.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound in vitro.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Culture (e.g., A549, MCF-7) start->cell_culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 3. Compound Treatment (this compound / Naringenin) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay 5. Cytotoxicity Assay (MTT or SRB) incubation->assay measurement 6. Absorbance Reading assay->measurement analysis 7. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Figure 3. A generalized workflow for in vitro cytotoxicity testing.

Conclusion

Naringenin is a flavonoid with well-documented cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. In contrast, the cytotoxic properties of this compound remain largely unexplored, with a significant lack of published data. The available information on the related compound, Leachianone A, suggests that this class of molecules may hold promise as cytotoxic agents by inducing apoptosis. This comparative guide highlights the extensive understanding of naringenin's anticancer potential and underscores the critical need for further research to elucidate the bioactivity and therapeutic potential of this compound. Such studies would be invaluable for the discovery and development of novel anticancer agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationship (SAR) of Leachianone G and related flavanones, focusing on their cytotoxic activities. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these natural compounds.

This compound, a prenylated flavanone primarily isolated from the roots of Sophora flavescens, has emerged as a promising candidate in the search for novel anticancer agents. Its unique chemical architecture, characterized by a flavanone core with specific hydroxylation and prenylation patterns, dictates its biological activity. Understanding the relationship between its structure and its ability to induce cancer cell death is crucial for the rational design of more potent and selective therapeutic derivatives.

Comparative Cytotoxicity of this compound and Related Flavanones

The cytotoxic effects of this compound and its structural analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. These values, gathered from various studies, provide a quantitative measure of the cytotoxic potency of each compound.

CompoundStructureCell LineIC50 (µM)Reference
This compound (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-oneNot explicitly found in a comparative study--
Sophoraflavanone G Differs from this compound by the presence of a lavandulyl group instead of a prenyl group at C8HL-60 (Human promyelocytic leukemia)12.5[1]
HepG2 (Human liver cancer)13.3[1]
A549 (Human lung cancer)7.7[1]
DU-145 (Human prostate cancer)7.7[1]
Bel-7402 (Human liver cancer)7.9[1]
HeLa (Human cervical cancer)12[1]
Kurarinone A lavandulyl-substituted flavanoneHL-60 (Human promyelocytic leukemia)18.5[1]
HepG2 (Human liver cancer)36.2[1]
HeLa (Human cervical cancer)2.0[1]
PC-3 (Human prostate cancer)6.6[1]
A549 (Human lung cancer)8.1[1]
AGS (Human gastric cancer)9.3[1]
Eca-109 (Human esophageal cancer)9.6[1]
Leachianone A A prenylated flavanoneHepG2 (Human liver cancer)3.4 µg/mL (~7.6 µM)[2]
Flavenochromane C An isoprenylated flavanone with a fused pyran ringA549 (Human lung cancer)≤1.7[3]
1A9 (Human ovarian cancer)≤1.7[3]
KB (Human nasopharyngeal cancer)≤1.7[3]
KB-Vin (Drug-resistant KB)≤1.7[3]
MCF-7 (Human breast cancer)3.6[3]

Note: Direct comparison of IC50 values should be made with caution as they are derived from different studies with potentially varying experimental conditions. The IC50 value for Leachianone A was converted from µg/mL to µM for better comparison, assuming a molecular weight similar to this compound.

Key Insights into the Structure-Activity Relationship

The available data, although not from a single comprehensive study, allows for the deduction of several key SAR trends for this class of flavanones:

  • The Prenyl/Lavandulyl Moiety is Crucial for Cytotoxicity: The presence of a lipophilic prenyl or lavandulyl group at the C8 position of the flavanone A-ring is a common feature among the active compounds. This substitution is believed to enhance the compounds' ability to penetrate cell membranes and interact with intracellular targets.

  • Hydroxylation Pattern Influences Activity: The number and position of hydroxyl groups on both the A and B rings of the flavanone scaffold play a significant role in modulating cytotoxic potency. However, a definitive correlation requires a more systematic study of a wider range of analogs.

  • The Flavanone Backbone is a Viable Scaffold: The consistent cytotoxic activity observed across various flavanone derivatives from Sophora flavescens highlights the potential of this chemical scaffold for the development of new anticancer drugs.

Experimental Protocols

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations.

    • The culture medium from the seeded wells is removed, and 100 µL of the medium containing the test compound at different concentrations is added to each well. Control wells receive medium with the same concentration of DMSO as the treated wells.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

    • The plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed from the wells.

    • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

While the precise signaling pathways activated by this compound are still under investigation, studies on related prenylated flavanones from Sophora flavescens suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). The following diagram illustrates a plausible signaling pathway.

LeachianoneG_Apoptosis_Pathway LeachianoneG This compound CellMembrane Cell Membrane IntracellularTargets Intracellular Targets (e.g., MAPK, STATs) CellMembrane->IntracellularTargets Enters Cell ROS ↑ Reactive Oxygen Species (ROS) IntracellularTargets->ROS Mitochondria Mitochondria IntracellularTargets->Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic activity of a compound.

Cytotoxicity_Workflow CompoundPrep Compound Preparation (Stock Solution & Dilutions) Treatment Compound Treatment CompoundPrep->Treatment CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTTAssay MTT Assay Incubation->MTTAssay DataAnalysis Data Analysis (Absorbance, % Viability, IC50) MTTAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Experimental workflow for cytotoxicity assessment.

References

Safety Operating Guide

Prudent Disposal Practices for Leachianone G in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Leachianone G, a tetrahydroxyflavanone found in plant species such as Lespedeza cyrtobotrya and Morus alba.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory environment.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₀O₆PubChem[1]
Molar Mass 356.4 g/mol PubChem[1]
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-onePubChem[1]
CAS Number 152464-78-3PubChem[1]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet, a conservative approach to disposal is mandatory. The following protocol is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting.

1. Initial Assessment and Personal Protective Equipment (PPE):

  • Review all available data: Before handling, review any internal data or literature for known hazards.

  • Wear appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.

2. Waste Segregation and Collection:

  • Do not mix with other waste: Keep this compound waste separate from other chemical waste streams to avoid unknown reactions.

  • Use designated containers: Collect all solid waste (e.g., contaminated weigh boats, gloves, paper towels) in a clearly labeled, sealed container. Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department: This is a critical and mandatory step. Provide them with all available information on this compound, including the data from the table above.

  • Follow EHS guidance: EHS professionals are trained to classify and manage hazardous waste according to federal, state, and local regulations. They will provide specific instructions for the final disposal procedure.

4. Storage Pending Disposal:

  • Store in a designated hazardous waste accumulation area: This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure container integrity: Regularly check that the waste container is sealed and not leaking.

5. Documentation:

  • Maintain a waste log: Document the generation date, quantity, and composition of the this compound waste. This is often a regulatory requirement.

Experimental Workflow for Disposal

The logical workflow for the disposal of a chemical compound without a readily available Safety Data Sheet is outlined below. This process emphasizes a safety-first approach and adherence to institutional and regulatory guidelines.

A Start: Need to Dispose of this compound B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Disposal Instructions C->D Yes E SDS Not Found C->E No M End: Proper Disposal D->M F Treat as Hazardous Waste of Unknown Character E->F G Segregate and Collect in Labeled, Sealed Container F->G H Consult Institutional EHS Department G->H I Provide All Available Chemical Data to EHS H->I J Follow EHS-Specific Disposal Protocol I->J K Store in Designated Hazardous Waste Area Pending Pickup J->K L Document Waste Generation K->L L->M

Caption: Logical workflow for the disposal of this compound.

Important Considerations

  • Environmental Hazards: While specific environmental toxicity data for this compound is not available, it is prudent to assume it may be harmful to aquatic life. Therefore, it must not be disposed of down the drain.

  • Regulatory Compliance: The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. Non-compliance can lead to significant penalties. Always adhere to the guidance provided by your institution's EHS department, as they will be up-to-date on the specific local and national regulations.

  • Small Quantities: For very small quantities (milligram scale), your EHS department may have a specific protocol for consolidation or neutralization. However, never attempt to neutralize or treat the chemical waste yourself without explicit instructions and a validated procedure from a qualified chemist or your EHS office.

References

Essential Safety and Logistical Information for Handling Leachianone G

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Leachianone G, particularly in powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 standards.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Latex is not suitable.Prevents skin contact with the compound.
Body Protection Laboratory Coat or SuitLong-sleeved to cover arms.Protects skin and personal clothing from contamination.
Respiratory Protection Dust MaskN95 (US) or P1 (EN 143) certified.Necessary when handling the solid compound to prevent inhalation of dust particles.
Foot Protection Closed-toe shoesMade of a non-absorbent material.Protects feet from spills.

Operational Plan: Handling this compound

A systematic approach to handling this compound in a laboratory setting will mitigate risks and ensure the integrity of experiments.

Workflow for Safe Handling:

prep Preparation handling Handling prep->handling Proceed when ready cleanup Decontamination handling->cleanup After experiment disposal Waste Disposal cleanup->disposal Segregate waste storage Storage disposal->storage Store waste appropriately naringenin Naringenin n8dt Naringenin 8-dimethylallyltransferase naringenin->n8dt dmap Dimethylallyl Diphosphate dmap->n8dt sophoraflavanone_b Sophoraflavanone B n8dt->sophoraflavanone_b hydroxylase 8-dimethylallylnaringenin 2'-hydroxylase sophoraflavanone_b->hydroxylase leachianone_g This compound hydroxylase->leachianone_g

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leachianone G
Reactant of Route 2
Reactant of Route 2
Leachianone G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.